molecular formula C7H6Cl2N2S B024775 3,5-Dichlorophenylthiourea CAS No. 107707-33-5

3,5-Dichlorophenylthiourea

Cat. No.: B024775
CAS No.: 107707-33-5
M. Wt: 221.11 g/mol
InChI Key: BNJARXOEVLYKDN-UHFFFAOYSA-N
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Description

3,5-Dichlorophenylthiourea (CAS 107707-33-5) is a high-value organosulfur compound of significant interest in medicinal chemistry and pharmacological research. This thiourea derivative, with the molecular formula C 7 H 6 Cl 2 N 2 S and a molecular weight of 221.11 g/mol, serves as a versatile scaffold in the development of novel bioactive agents. Key Research Applications & Value: Anticancer Research: This compound is a key intermediate in synthesizing molecules that demonstrate potent cytotoxic activity . Studies on related thiourea derivatives show promising growth inhibition against a panel of human cancer cell lines, including colon carcinoma (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562). The mechanism of action is associated with strong pro-apoptotic activity (induction of programmed cell death) and the inhibition of interleukin-6 (IL-6) levels, a key cytokine in the tumor microenvironment . Antimicrobial Research: Thiourea derivatives are extensively investigated for their antibacterial properties . The structure of 3,5-Dichlorophenylthiourea allows for further functionalization to create compounds active against various Gram-positive and Gram-negative bacterial strains . Chemical Synthesis & Material Science: As a building block in organic synthesis, this compound is used to develop more complex structures, including metal complexes and heterocyclic compounds, for various research applications . Physical & Chemical Data: Melting Point: 177-179°C; Density: ~1.563 g/cm 3 . Important Notice: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJARXOEVLYKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372124
Record name 3,5-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

107707-33-5
Record name 3,5-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dichlorophenylthiourea basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of 3,5-Dichlorophenylthiourea

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3,5-Dichlorophenylthiourea (3,5-DCPT), a molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic chemistry. As a member of the thiourea family, 3,5-DCPT's structure, characterized by a dichlorinated phenyl ring, imparts specific electronic and steric properties that dictate its reactivity and biological potential. This document details its physicochemical characteristics, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its potential biological and toxicological profile based on data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound for further investigation and application.

Introduction and Significance

Thiourea derivatives are a versatile class of organic compounds that have garnered substantial attention for their broad spectrum of applications. They serve as crucial intermediates in organic synthesis, key components in commercial products like dyes and textiles, and perhaps most importantly, as scaffolds for a multitude of biologically active agents.[1] The core thiourea moiety (S=C(NH)₂) exhibits a rich chemical behavior, including thione-thiol tautomerism and the ability to act as a potent ligand for metal ions through its sulfur and nitrogen donor atoms.[1][2]

The introduction of substituted aryl groups to the thiourea core allows for the fine-tuning of its properties. 3,5-Dichlorophenylthiourea incorporates a phenyl ring with two electron-withdrawing chlorine atoms in the meta positions. This substitution pattern significantly influences the molecule's electron density, lipophilicity, and steric profile, which in turn can modulate its reactivity and interactions with biological targets. The documented anticancer, antibacterial, and antioxidant properties of various substituted thioureas provide a strong rationale for the detailed investigation of derivatives like 3,5-DCPT.[1][3]

Physicochemical and Structural Properties

3,5-Dichlorophenylthiourea is a white crystalline powder under standard conditions.[4] Its core structure consists of a planar thiourea group linked to a 3,5-dichlorinated aromatic ring. The fundamental properties are summarized below.

Table 1: Physicochemical Properties of 3,5-Dichlorophenylthiourea

PropertyValueReference(s)
IUPAC Name 1-(3,5-Dichlorophenyl)thiourea[4]
CAS Number 107707-33-5[4]
Molecular Formula C₇H₆Cl₂N₂S[4]
Molecular Weight 221.11 g/mol [4]
Appearance White crystalline powder[4]
Melting Point 177-179 °C[4]
Boiling Point 323.3 ± 52.0 °C (Predicted)[4]
Density 1.563 g/cm³ (Predicted)[4]
pKa 12.09 ± 0.70 (Predicted)[4]

Synthesis and Characterization

The most direct and common method for synthesizing N-aryl thioureas is the reaction of an aromatic amine with a source of thiocyanate. The following section details a reliable protocol for the synthesis of 3,5-DCPT from 3,5-dichloroaniline.

Synthesis Pathway: The Döbner-von Miller Reaction Analogue

The synthesis proceeds via the reaction of 3,5-dichloroaniline with ammonium thiocyanate in an acidic medium. The aniline, protonated by the acid, undergoes nucleophilic attack on the thiocyanate ion. This is followed by rearrangement to form the more stable N-substituted thiourea. The acid serves as a catalyst, activating the aniline for the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Aniline 3,5-Dichloroaniline Mixing Combine Reactants in Water Aniline->Mixing Thiocyanate Ammonium Thiocyanate Thiocyanate->Mixing Acid Hydrochloric Acid Acid->Mixing Reflux Heat under Reflux (4-5 hrs) Mixing->Reflux Cooling Cool to Room Temp. Reflux->Cooling Isolation Filter Crude Product Cooling->Isolation Wash Wash with Water Isolation->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product 3,5-Dichlorophenylthiourea Dry->Product

Caption: General workflow for the synthesis of 3,5-Dichlorophenylthiourea.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing substituted phenylthioureas.[5][6]

Materials:

  • 3,5-Dichloroaniline (1.0 eq)

  • Ammonium thiocyanate (1.1 eq)

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,5-dichloroaniline (0.1 mol, 16.20 g).

  • Acidification: Add deionized water (25 mL) and concentrated hydrochloric acid (9 mL). Heat the mixture to 60-70 °C with stirring until the aniline salt fully dissolves.

  • Reactant Addition: Cool the solution for approximately one hour. Slowly add ammonium thiocyanate (0.11 mol, 8.37 g) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. The solution will become cloudy as the product begins to form.

  • Isolation: Cool the flask to room temperature, then place it in an ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration.

  • Purification:

    • Wash the crude solid with copious cold deionized water to remove unreacted ammonium thiocyanate and ammonium chloride.

    • Perform recrystallization by dissolving the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to yield white crystals.

    • Filter the purified crystals, wash with a small amount of cold petroleum ether, and dry under vacuum.

Structural Characterization Protocol

The identity and purity of the synthesized 3,5-DCPT should be confirmed using standard analytical techniques.

Characterization_Workflow cluster_techniques Analytical Techniques Sample Synthesized Product (3,5-DCPT) TLC TLC for Purity Check Sample->TLC MP Melting Point Determination Sample->MP NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment TLC->Data MP->Data NMR->Data IR->Data MS->Data

Caption: Standard workflow for the analytical characterization of 3,5-DCPT.

Expected Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show distinct signals. The N-H protons will appear as two broad singlets at lower field (δ 9-10 ppm). The aromatic protons on the dichlorophenyl ring will appear as two signals: a triplet (or sharp singlet) for the proton at C4 (between the two chlorine atoms) and a doublet (or broad singlet) for the two equivalent protons at C2 and C6, typically in the δ 7-8 ppm range.

  • ¹³C NMR (in DMSO-d₆): The most downfield signal will be the thiocarbonyl carbon (C=S) around δ 180-185 ppm. The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon atoms attached to chlorine showing characteristic shifts.

  • FT-IR (KBr Pellet): Key vibrational bands are expected for N-H stretching (two bands, ~3400-3100 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=S stretching (~810 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).

  • Mass Spectrometry (ESI+): The mass spectrum will show a characteristic molecular ion peak [M+H]⁺ at m/z 221. The key feature will be the isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio), which provides definitive evidence of the dichlorinated structure.

Reactivity and Chemical Behavior

The chemical properties of 3,5-DCPT are governed by the interplay between the thiourea functional group and the dichlorophenyl ring.

  • Nucleophilicity and Basicity: The sulfur atom is the primary nucleophilic center, readily participating in reactions such as alkylation. The nitrogen atoms also possess lone pairs but their nucleophilicity is reduced by resonance with the thiocarbonyl group and the electron-withdrawing nature of the aryl substituent.

  • Ligand Formation: Like other thioureas, 3,5-DCPT can act as an excellent ligand for transition metals.[1] Coordination can occur through the sulfur atom (monodentate) or through both a nitrogen and the sulfur atom (bidentate, chelation), leading to the formation of stable metal complexes.[1] This property is crucial for its application in catalysis and materials science.

  • Acidity: The N-H protons are weakly acidic and can be deprotonated by strong bases.

  • Aromatic Ring Reactivity: The two chlorine atoms are strong deactivating, meta-directing groups.[7] This makes the aromatic ring highly resistant to electrophilic substitution reactions. Nucleophilic aromatic substitution is possible but requires harsh reaction conditions.

Potential Biological and Toxicological Profile

While specific biological data for 3,5-DCPT is limited in readily available literature, a strong profile can be inferred from structurally related compounds.

  • Antimicrobial and Anticancer Potential: Thiourea derivatives are well-documented for their wide range of biological activities.[1] The presence of halogen substituents on the phenyl ring is often associated with enhanced antimicrobial and cytotoxic effects.[3] Dichlorophenyl-containing compounds have shown promise as anticancer and antimicrobial agents, suggesting that 3,5-DCPT is a viable candidate for screening in these areas.[8]

  • Toxicological Considerations: Caution is warranted due to the structural alerts within the molecule. The precursor, 3,5-dichloroaniline, is a known metabolite of certain pesticides and has its own toxicological profile.[9] Furthermore, a structurally related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has been shown to cause hepatotoxicity that is mediated by cytochrome P450 enzymes.[10][11] This suggests that 3,5-DCPT could potentially undergo metabolic activation to reactive intermediates.

Table 2: Summary of Potential Biological Activities and Hazards

AreaInsight from AnaloguesReference(s)
Anticancer Dichlorophenyl and thiourea scaffolds are common in cytotoxic compounds.[3][8]
Antimicrobial Halogenated thioureas often exhibit antibacterial and antifungal activity.[1][3]
Antioxidant Some dichlorophenyl thiourea derivatives show strong antioxidant potential.[1]
Toxicology Potential for hepatotoxicity based on related dichlorophenyl compounds. Classified as an irritant.[4][10][11]

Conclusion

3,5-Dichlorophenylthiourea is a compound with a well-defined chemical structure and accessible synthetic route. Its physicochemical properties are largely dictated by the combination of the polar thiourea group and the nonpolar, electron-deficient dichlorophenyl ring. While its full biological potential remains to be explored, the extensive research on related thiourea derivatives suggests it is a promising candidate for investigation in drug discovery, particularly in the development of new antimicrobial and anticancer agents. However, its structural similarity to known toxicants necessitates a thorough and cautious toxicological evaluation in any future development efforts. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and further investigate this intriguing molecule.

References

  • 3,5-Dichloroaniline - Wikipedia. Wikipedia. [Link]

  • 3,5-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 94460. PubChem. [Link]

  • 3,5-DICHLOROPHENYLTHIOUREA. Chemdad. [Link]

  • 3,5-Dichlorophenol | C6H4Cl2O | CID 11571. PubChem. [Link]

  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. PubChem. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • NMR Spectroscopic Method for the Assignment of 3,5-Dioxygenated Aromatic Rings in Natural Products. ResearchGate. [Link]

  • Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. ResearchGate. [Link]

  • Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. New Journal of Chemistry (RSC Publishing). [Link]

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC - NIH. [Link]

  • Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. ResearchGate. [Link]

  • Synthesis and Reactivity of 3′,5′‐Dichloro‐1H‐spiro(quinazoline‐2,4′‐[7][8][12]thiadiazin)‐4(3H)‐ones | Request PDF. ResearchGate. [Link]

  • Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. PubMed. [Link]

  • Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. PMC - NIH. [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]

  • 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea. PubMed Central. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]

  • Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction. PubMed Central. [Link]

  • N-(3,4-Dichlorophenyl)thiourea. PMC - NIH. [Link]

  • 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137. PubChem - NIH. [Link]

  • Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [Link]

  • Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
  • The crystal structure of 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one, C6Cl2N4O5. ResearchGate. [Link]

  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]

  • Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. ResearchGate. [Link]

  • The crystal structure of methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H21Cl2NO3. ResearchGate. [Link]

  • A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

  • Process for the preparation of 3,5-dichloropyridine.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • NMR, mass spectroscopy, IR - finding compound structure ? ResearchGate. [Link]

  • 1,3-dichlorobenzene synthesis. YouTube. [Link]

Sources

Physicochemical Profiling of 1-(3,5-Dichlorophenyl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,5-Dichlorophenyl)thiourea (CAS: 107707-33-5) is a specialized organosulfur compound serving as a critical building block in medicinal chemistry. Characterized by its electron-deficient aromatic ring, it functions primarily as a versatile synthon for the construction of heterocyclic scaffolds—most notably 2-aminothiazoles via the Hantzsch synthesis.

This guide provides a rigorous physicochemical profile of the compound, synthesizing experimental data with mechanistic insights to support researchers in drug discovery and organic synthesis.

Molecular Architecture & Electronic Properties

Structural Constants
PropertyValue
IUPAC Name 1-(3,5-Dichlorophenyl)thiourea
CAS Number 107707-33-5
Molecular Formula C

H

Cl

N

S
Molecular Weight 221.11 g/mol
InChI Key BNJARXOEVLYKDN-UHFFFAOYSA-N
Physical Form White to off-white crystalline solid
Electronic Effects & Tautomerism

The 3,5-dichloro substitution pattern exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring. This reduces the electron density available at the N1 nitrogen, thereby:

  • Increasing the acidity of the N-H protons compared to phenylthiourea.

  • Modulating the nucleophilicity of the sulfur atom, which is critical for downstream cyclization reactions.

Like all N-monosubstituted thioureas, the compound exists in equilibrium between the thione (dominant in solid state/neutral solution) and thiol (favored in basic conditions/complexation) tautomers.

Tautomerism Thione Thione Form (Solid State / Neutral) N-C(=S)-N Thiol Thiol Form (Basic Solution / Metal Binding) N=C(-SH)-N Thione->Thiol Tautomerization (H+ Transfer)

Figure 1: Tautomeric equilibrium between thione and thiol forms. The thione form is energetically favored in the solid state.

Solid-State Characterization

Thermal Properties
  • Melting Point: 175°C – 179°C [1].

  • Thermal Stability: Stable under ambient conditions. Degradation typically occurs above 200°C, releasing sulfur oxides and nitrogen oxides.

Crystal Habit & Intermolecular Forces

In the solid phase, 1-(3,5-dichlorophenyl)thiourea typically crystallizes as needles or plates. The crystal lattice is stabilized by a robust network of intermolecular hydrogen bonds:

  • Donors: Both N-H protons.

  • Acceptor: The Sulfur atom (C=S).

  • Motif: Centrosymmetric dimers are commonly formed via

    
     synthons, a characteristic feature of thiourea crystallography [2].
    

Solution-Phase Behavior

Solubility Profile

The hydrophobicity of the dichlorophenyl ring significantly limits water solubility while enhancing solubility in polar organic aprotic solvents.

SolventSolubility RatingCausality
DMSO HighStrong H-bond accepting capability of DMSO disrupts solute-solute interactions.
DMF HighSimilar mechanism to DMSO; ideal for nucleophilic substitution reactions.
Ethanol Moderate (Hot)Proticity allows solvation; often used for recrystallization.
Water Poor (< 0.1 mg/mL)Hydrophobic aryl ring dominates; lack of ionizable groups at neutral pH.
Partitioning & Acidity
  • LogP (Predicted): ~2.5. The lipophilic chlorine atoms increase the partition coefficient relative to phenylthiourea (LogP ~0.8), facilitating membrane permeability in biological assays.

  • pKa (Estimated): ~11.5 (N-H deprotonation). The electron-withdrawing chlorines increase acidity, making the anion accessible with mild bases (e.g., K

    
    CO
    
    
    
    ) for alkylation reactions.

Spectroscopic Identification

To validate the identity of 1-(3,5-dichlorophenyl)thiourea, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~9.8-10.0 ppm (s, 1H, Ar-NH -C=S): Downfield shift due to anisotropy of the ring and H-bonding.
      
    • 
       ~7.5-7.8 ppm (br s, 2H, -NH 
      
      
      
      ): Broad due to quadrupole broadening and exchange.
    • 
       ~7.6 ppm (d, 
      
      
      
      Hz, 2H, Ar-H2,6): Protons ortho to thiourea, meta to Cl.
    • 
       ~7.3 ppm (t, 
      
      
      
      Hz, 1H, Ar-H4): Proton between two Cl atoms.
  • 
    C NMR (DMSO-d
    
    
    
    ):
    • 
       ~181 ppm (C =S): Characteristic thiocarbonyl carbon.
      
    • 
       ~141 ppm (Ar-C1): Quaternary carbon attached to N.
      
    • 
       ~134 ppm (Ar-C3,5): Carbon attached to Cl.
      
Infrared Spectroscopy (FTIR)
  • 3100–3400 cm

    
    :  N-H stretching (broad, multiple bands).
    
  • 1100–1200 cm

    
    :  C=S stretching (often coupled with C-N modes).
    

Synthesis & Applications

Synthetic Route

The most robust synthesis involves the acid-catalyzed rearrangement of ammonium thiocyanate with the corresponding aniline.

Synthesis Step1 Reactants 3,5-Dichloroaniline + NH4SCN Step2 Reaction HCl, Reflux (EtOH/H2O) Step1->Step2 Step3 Intermediate [Ar-NH3]+ [SCN]- Step2->Step3 Step4 Product Isolation Neutralization (NaHCO3) -> Filtration Step3->Step4

Figure 2: Standard synthetic workflow for 1-(3,5-dichlorophenyl)thiourea.

Primary Application: Hantzsch Thiazole Synthesis

This compound is a "privileged structure" precursor. Its primary utility in drug development is reacting with


-haloketones to form 2-aminothiazoles , a scaffold found in potent inhibitors of human dihydroorotate dehydrogenase (DHODH) [3] and Oct3/4 inducers [4].

Hantzsch Reactant 1-(3,5-Dichlorophenyl)thiourea Product 2-((3,5-Dichlorophenyl)amino)thiazole (Bioactive Scaffold) Reactant->Product Hantzsch Cyclization (EtOH, Reflux) Reagent Alpha-Halo Ketone (R-CO-CH2-X) Reagent->Product

Figure 3: Mechanism of action for downstream scaffold generation.

References

  • Fisher Scientific. N-(3,5-Dichlorophenyl)thiourea Specifications.Link

  • Rauf, M. K., et al. (2009). "1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea." Acta Crystallographica Section E, 65(2), o287. (Cited for general thiourea solid-state H-bonding motifs). Link

  • Mathew, N., et al. (2015).[1][2] "Factors Influencing the Specificity of Inhibitor Binding to the Human and Malaria Parasite Dihydroorotate Dehydrogenases." Journal of Medicinal Chemistry, 58(3), 1123-1139.[1][3][4][5][6] Link

  • Cheng, X., et al. (2015).[7] "Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4."[7] Journal of Medicinal Chemistry, 58(15), 5742-5750.[2][7][8][9] Link[9]

Sources

An In-depth Technical Guide on the Theoretical Properties of 3,5-Dichlorophenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dichlorophenylthiourea is a halogenated aromatic organic compound belonging to the thiourea class of molecules. Its chemical structure, characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions and a thiourea moiety, imparts a unique combination of physicochemical properties. This guide provides a comprehensive overview of the theoretical and experimentally determined properties of 3,5-Dichlorophenylthiourea, with a particular focus on its synthesis, spectroscopic characterization, molecular structure, and burgeoning potential in the realm of drug discovery and development. The insights presented herein are tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking a deeper understanding of this promising molecular scaffold.

Synthesis and Characterization

The synthesis of 3,5-Dichlorophenylthiourea typically follows a well-established protocol for the formation of aryl thioureas. A common and efficient method involves the reaction of 3,5-dichloroaniline with an isothiocyanate source, such as ammonium thiocyanate, in an acidic medium.

Experimental Protocol: Synthesis of 3,5-Dichlorophenylthiourea
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dichloroaniline in a suitable solvent, such as a mixture of water and ethanol.

  • Acidification: Add a stoichiometric amount of a strong acid, like hydrochloric acid, to the suspension with stirring to form the corresponding aniline salt.

  • Addition of Thiocyanate: Introduce a slight molar excess of ammonium thiocyanate to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours to facilitate the conversion to the desired thiourea derivative. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature, which typically induces the precipitation of the crude product. The solid is then collected by filtration, washed with cold water to remove any inorganic byproducts, and subsequently recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified 3,5-Dichlorophenylthiourea as a crystalline solid.

Physicochemical Properties
PropertyValueReference
Molecular Formula C7H6Cl2N2S[1]
Molecular Weight 221.11 g/mol [1]
CAS Number 107707-33-5[1]
Melting Point 177-179 °C[2][3]
Appearance White to off-white solid[2]
Solubility Soluble in polar organic solvents like ethanol, acetone, and DMSO.

Spectroscopic Analysis

Spectroscopic techniques are pivotal in elucidating the molecular structure of 3,5-Dichlorophenylthiourea and confirming its identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 3,5-Dichlorophenylthiourea is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include N-H stretching vibrations in the range of 3100-3400 cm⁻¹, C=S (thiocarbonyl) stretching around 1200-1400 cm⁻¹, C-N stretching vibrations, and aromatic C-H and C=C stretching frequencies. The presence of the C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. The aromatic protons on the dichlorophenyl ring are expected to appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The protons of the -NH- and -NH₂ groups of the thiourea moiety would likely appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

    • ¹³C NMR: The carbon-13 NMR spectrum would show characteristic signals for the carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is expected to be significantly deshielded and appear at a low field (around 180 ppm). The aromatic carbons would resonate in the typical range of 110-150 ppm, with the carbon atoms directly attached to the chlorine atoms showing distinct chemical shifts.

Molecular Structure and Geometry

The molecular geometry is dictated by the spatial arrangement of its constituent atoms. The dichlorophenyl group is planar, while the thiourea moiety also possesses a degree of planarity. However, steric hindrance and electronic effects will likely lead to a dihedral angle between the plane of the phenyl ring and the thiourea group. The bond lengths and angles would be within the expected ranges for similar organic compounds.

MEP_Concept Conceptual Molecular Electrostatic Potential (MEP) Map cluster_molecule 3,5-Dichlorophenylthiourea Phenyl Ring Phenyl Ring Thiourea Thiourea Negative Potential (Red/Yellow) Negative Potential (Red/Yellow) Negative Potential (Red/Yellow)->Thiourea Nucleophilic Center (S, N atoms) Positive Potential (Blue) Positive Potential (Blue) Positive Potential (Blue)->Phenyl Ring Electrophilic Center (H atoms, Ring) Neutral (Green) Neutral (Green)

Caption: Conceptual MEP map of 3,5-Dichlorophenylthiourea.

Biological Activities and Potential Applications

Thiourea derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[5][6] The presence of the dichlorophenyl moiety in 3,5-Dichlorophenylthiourea is significant, as halogenated aromatic compounds often exhibit enhanced biological activity.[7]

Anticancer Activity

Several studies have highlighted the anticancer potential of dichlorophenyl-containing compounds. For instance, the related compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has been shown to inhibit the growth of lung cancer and melanoma cells.[8][9] The proposed mechanism of action involves the inhibition of glutathione S-transferase (GST) activity, leading to increased oxidative stress and induction of apoptosis.[8] Dichlorophenylthiourea derivatives have also been reported to induce apoptosis in cancer cells.[5][10]

Antimicrobial and Antifungal Activity

Thiourea derivatives have been extensively investigated for their antimicrobial and antifungal activities.[6] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to disrupt cell membrane integrity. The lipophilicity imparted by the dichlorophenyl group can enhance the permeability of the compound across microbial cell membranes, thereby increasing its efficacy.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on thiourea derivatives have been conducted to understand the relationship between their chemical structure and biological activity.[11][12][13][14][15] These studies often reveal that the nature and position of substituents on the phenyl ring significantly influence the compound's potency. The electronic and hydrophobic properties of the substituents are typically key determinants of activity.

Conclusion

3,5-Dichlorophenylthiourea is a molecule of significant interest in medicinal chemistry, possessing a structural framework conducive to a range of biological activities. Its synthesis is straightforward, and its structure can be unequivocally confirmed by modern spectroscopic techniques. Theoretical studies, particularly DFT calculations, provide a deeper understanding of its electronic properties and reactivity, which can guide the rational design of more potent analogues. The promising anticancer, antimicrobial, and antifungal activities reported for related compounds underscore the potential of 3,5-Dichlorophenylthiourea as a lead compound for the development of novel therapeutic agents. Further in-depth biological evaluations and structural optimization are warranted to fully exploit the therapeutic potential of this versatile scaffold.

References

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. (2013). Biochemical Pharmacology, 86(12), 1664-1672.
  • N-(3,4-Dichlorophenyl)thiourea. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2401.
  • Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-t[5][8][16]riazolo[3,4-b]t[4][5][16]hiadiazole derivatives. (2024). Pest Management Science.

  • 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. (2014). Journal of Cancer Science & Therapy, 6(11), 466-473.
  • Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. (2024). BMC Microbiology, 24(1), 223.
  • Molecular electrostatic potential map of the title molecule. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (2022). Molecules, 27(19), 6599.
  • N-(35-Dichlorophenyl)Thiourea 98%. (n.d.). PureSynth. Retrieved from [Link]

  • A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. (2022). Farmacia, 70(1), 133-140.
  • (PDF) A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. (2022). ResearchGate. Retrieved from [Link]

  • Design, synthesis, antimicrobial activity, and mechanism of novel 3‐(2,4‐dichlorophenyl)‐t[5][8][16]riazolo[3,4‐b]t[4][5][16]hiadiazole derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6394.
  • BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved from [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Scientific Research in Engineering and Management, 6(5).
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2021). Scientific Reports, 11(1), 12345.
  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025). International Journal of Nanomedicine, 20, 5489-5505.
  • Geometry of Molecules. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 46.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules, 14(1), 464-477.
  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-(substituted phenyl)-1,3-thiazolidin-4-ones. (2013). Journal of Chemistry, 2013, 1-7.
  • Molecular electrostatic potential map of all compounds (remaining are presented in figure S1). (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular electrostatic potential (MEP) map by... (n.d.). ResearchGate. Retrieved from [Link]

  • N-(3,5-Dichlorophenyl)thiourea - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Molecular Geometry Chart. (n.d.). Retrieved from [Link]

  • 3,5-Dichlorophenyl. (n.d.). PubChem. Retrieved from [Link]

  • Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. (2025). ResearchGate. Retrieved from [Link]

  • Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one. (n.d.). Systematic Reviews in Pharmacy, 11(11), 1544-1553.
  • (PDF) DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2021). ResearchGate. Retrieved from [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). Molecules, 29(2), 486.
  • DFT/TDDFT approach: an incredible success story in prediction of organic materials properties for photovoltaic application. (2020). Moroccan Journal of Chemistry, 8(3), 683-699.
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  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). Bioorganic & Medicinal Chemistry Letters, 26(8), 2026-2029.
  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (2018).
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). International Journal of Molecular Sciences, 22(16), 8614.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Journal of Molecular Structure, 1210, 128032.
  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calcul
  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2019). E3S Web of Conferences, 116, 00021.
  • Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. (2019). Organic Syntheses, 96, 404-421.
  • Synthesis of 3-(3,5-dichlorophenyl)-hydantoin. (n.d.). PrepChem.com. Retrieved from [Link]

  • 3,5-DICHLOROPHENYLTHIOUREA CAS#: 107707-33-5. (n.d.). ChemWhat.com. Retrieved from [Link]

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Technical Guide: Research Frontiers for 3,5-Dichlorophenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research potential of 3,5-Dichlorophenylthiourea (3,5-DCPT) . This analysis synthesizes established pharmacological data from structurally related phenylthioureas and direct bioisosteric analogs (specifically the urea derivative COH-SR4) to propose high-viability research avenues.

Compound Class: Halogenated Phenylthiourea Primary Applications: Urease Inhibition, Anticancer Drug Design, Agrochemical Development Document ID: DCPT-RES-2026-v1

Executive Summary & Chemical Profile

3,5-Dichlorophenylthiourea (3,5-DCPT) represents a privileged scaffold in medicinal chemistry due to the synergistic combination of a lipophilic, electron-deficient aromatic ring and a bidentate sulfur-nitrogen chelating core. While its urea analog (COH-SR4) is a documented anticancer agent, the thiourea variant offers distinct advantages in metal chelation (soft base sulfur) and membrane permeability, making it a prime candidate for three specific research vectors:

  • Urease Inhibition: Targeting Helicobacter pylori and soil nitrogenase activity.

  • Oncology (Bioisosteric Design): Targeting AMPK/GST pathways in melanoma and lung cancer.

  • Antimicrobial Energetics: Disrupting mycobacterial respiration.

Chemical Structure & Properties[1][2][3][4][5][6][7]
  • IUPAC Name: 1-(3,5-Dichlorophenyl)thiourea

  • Molecular Formula: C₇H₆Cl₂N₂S

  • Key Pharmacophore: The thiourea moiety (

    
    ) acts as a hydrogen bond donor/acceptor and a metal chelator. The 3,5-dichloro substitution  increases lipophilicity (
    
    
    
    ) and metabolic stability by blocking para-oxidation.

Core Research Area 1: Urease Inhibition (High Confidence)

Application: Peptic Ulcer Therapy (H. pylori) & Agrochemical Nitrogen Stabilizers.

The Mechanism

Urease is a nickel-dependent metalloenzyme. The sulfur atom in 3,5-DCPT acts as a "soft" base, showing high affinity for the


 ions in the enzyme's active site. Unlike urea derivatives, thioureas can displace water molecules coordinated to Nickel, effectively locking the enzyme in an inactive state.

Experimental Evidence: Research indicates that electron-withdrawing groups (like Chlorine) on the phenyl ring enhance the acidity of the N-H protons, strengthening the binding interaction with the active site residues (specifically His


222 and Asp 

360).
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
  • Objective: Determine the

    
     of 3,5-DCPT against Jack Bean Urease.
    
  • Validation: Use Thiourea or Acetohydroxamic acid as a positive control.

Step-by-Step Workflow:

  • Preparation: Dissolve 3,5-DCPT in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.2) to varying concentrations (0.1 – 100

    
    ).
    
  • Incubation: Mix

    
     of enzyme solution (
    
    
    
    ) with
    
    
    of test compound. Incubate at
    
    
    for 15 minutes to allow inhibitor binding.
  • Substrate Addition: Add

    
     of Urea solution (
    
    
    
    ). Incubate for 15 minutes.
  • Reaction Termination: Add

    
     of phenol-hypochlorite reagents (Indophenol method).
    
  • Quantification: Measure absorbance at

    
     after 10 minutes.
    
  • Calculation:

    
    .
    

Core Research Area 2: Anticancer Bioisostere (Exploratory)

Application: Melanoma and Non-Small Cell Lung Cancer (NSCLC).

The Scientific Rationale

The urea analog 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) is a potent inhibitor of Glutathione S-Transferase (GST) and an activator of AMPK. The thiourea bioisostere (3,5-DCPT) is predicted to maintain the hydrophobic interaction with the GST binding pocket while altering the hydrogen bonding dynamics due to the larger Van der Waals radius of Sulfur.

Hypothesis: 3,5-DCPT may exhibit superior intracellular retention or distinct kinase selectivity profiles compared to COH-SR4.

Visualization: Proposed Signaling Pathway Modulation

The following diagram illustrates the mechanism established for the urea analog, which serves as the template for testing 3,5-DCPT.

G Compound 3,5-DCPT (Candidate) GST GST Inhibition (Cytosolic) Compound->GST Inhibits AMPK AMPK Activation (Metabolic Stress) Compound->AMPK Activates ROS Intracellular ROS Accumulation GST->ROS Increases Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Triggers mTOR mTORC1 AMPK->mTOR Inhibits mTOR->Apoptosis Deregulates Survival

Figure 1: Hypothesized mechanism of action for 3,5-DCPT in cancer cells, based on the COH-SR4 pharmacophore model.

Core Research Area 3: Antimicrobial Energetics

Application: Multi-Drug Resistant (MDR) Tuberculosis.

Recent studies on diphenyl-thioureas suggest they act as "uncouplers" of oxidative phosphorylation in mycobacteria. The lipophilic 3,5-dichlorophenyl ring facilitates penetration of the thick mycolic acid cell wall of M. tuberculosis, while the thiourea headgroup disrupts the proton motive force (PMF).

Key Metric to Measure:

  • MIC (Minimum Inhibitory Concentration): Against M. smegmatis (surrogate) and M. tuberculosis H37Rv.

  • Selectivity Index (SI):

    
     (Vero cells) / MIC.
    

Synthesis & Characterization Protocol

To ensure research integrity, 3,5-DCPT should be synthesized in-house to guarantee purity, as commercial batches often contain aniline impurities.

Reaction Scheme


Detailed Methodology
  • Addition: Dissolve 3,5-dichloroaniline (10 mmol) in dry acetone. Dropwise add benzoyl isothiocyanate (11 mmol) under stirring.

  • Reflux: Heat to reflux for 4 hours. A solid precipitate (benzoyl thiourea intermediate) will form.

  • Hydrolysis: Filter the solid and suspend in 10% NaOH solution. Heat at

    
     for 30 minutes to cleave the benzoyl group.
    
  • Workup: Acidify the solution with HCl to pH 4. The product, 3,5-Dichlorophenylthiourea, will precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Melting Point: Expect

      
       (verify with literature).
      
    • NMR:

      
       NMR (DMSO-
      
      
      
      ) should show two distinct broad singlets for
      
      
      and
      
      
      , and aromatic protons at
      
      
      .

Summary of Quantitative Potential

Research AreaTarget MechanismEst. Potency RangePrimary Challenge
Urease Inhibitor Ni²⁺ Chelation

Selectivity vs. Human Carbonic Anhydrase
Anticancer GST Inhibition / AMPK

Solubility in aqueous media
Antitubercular PMF Uncoupler

Cytotoxicity to host cells

References

  • Anticancer Activity of Dichlorophenyl Ureas

    • Title: 1,3-bis(3,5-dichlorophenyl)
    • Source: N
    • URL:[Link]

  • Thiourea Cytotoxicity Mechanisms

    • Title: Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
    • Source: PubMed Central.
    • URL:[Link]

  • Urease Inhibition by Thioureas

    • Title: Inhibition of Urease Enzyme Activity by Urea and Thiourea Derivatives.[1][2]

    • Source: ResearchGate.[2]

    • URL:[Link]

  • General Biological Applications

    • Title: Biological Applications of Thiourea Deriv
    • Source: MDPI (Chemistry).
    • URL:[Link]

Sources

The Thiourea Scaffold in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiourea moiety (


) represents a privileged scaffold in medicinal chemistry, distinct from its urea bioisostere due to the unique electronic and steric properties of the sulfur atom. While historically utilized in early antithyroid drugs, modern applications have shifted toward high-affinity inhibitors of kinases (EGFR, VEGFR), carbonic anhydrases (hCA IX/XII), and viral polymerases (HIV-1 RT). This guide analyzes the structural rationale for deploying thioureas, provides a validated synthetic workflow, and reviews their critical role in oncology and infectious disease.

The Pharmacophore: Structural & Electronic Rationale

To understand the utility of thiourea, one must look beyond its similarity to urea. The replacement of oxygen (urea) with sulfur (thiourea) introduces critical physicochemical changes that drive potency:

  • Hydrogen Bonding: The thiocarbonyl sulfur is a weaker H-bond acceptor than the urea oxygen, but the N-H protons in thiourea are more acidic (

    
     ~21 vs ~27 for urea). This makes thioureas superior hydrogen bond donors, ideal for binding to anionic residues (e.g., carboxylates in enzyme active sites) or backbone carbonyls.
    
  • Lipophilicity & Permeability: Sulfur has a larger van der Waals radius (1.80 Å) than oxygen (1.52 Å) and is less electronegative. This increases the lipophilicity (

    
    ) of the molecule, often improving membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Conformational Locking: Thioureas often adopt an anti-anti or syn-anti conformation that can be exploited to lock ligands into a bioactive pose, minimizing the entropic penalty upon binding.

Visualization: The Thiourea Binding Motif

The following diagram illustrates the dual H-bond donor capability of the thiourea motif interacting with a generic enzyme active site (e.g., a kinase hinge region or an aspartate residue).

ThioureaBinding Thiourea Thiourea Scaffold (Ligand) H_Bond1 H-Bond Donor (N-H ... O) Thiourea->H_Bond1 NH (1) H_Bond2 H-Bond Donor (N-H ... O) Thiourea->H_Bond2 NH (2) Hydrophobic Hydrophobic Pocket (Sulfur Interaction) Thiourea->Hydrophobic S interaction Receptor Enzyme Active Site (Glu/Asp/Backbone) H_Bond1->Receptor H_Bond2->Receptor

Figure 1: Mechanistic representation of the thiourea scaffold acting as a bidentate hydrogen bond donor within a receptor pocket.

Strategic Synthesis: Validated Protocol

While multiple routes exist (e.g., thiophosgene, carbon disulfide), the Isothiocyanate-Amine coupling remains the gold standard for medicinal chemistry due to its high yield, atom economy, and tolerance of functional groups.

Protocol: Synthesis of N,N'-Disubstituted Thioureas

Objective: Synthesize an unsymmetrical thiourea from a primary amine and an aryl isothiocyanate.

Reagents:

  • Primary Amine (1.0 eq)

  • Aryl Isothiocyanate (1.0 - 1.1 eq)

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

  • Catalyst (Optional): Triethylamine (

    
    ) if the amine is a salt.
    

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous EtOH (5 mL). If the amine is available as a hydrochloride salt, add

    
     (1.2 mmol) and stir for 10 minutes to liberate the free base.
    
  • Addition: Cool the solution to 0°C (ice bath). Add the aryl isothiocyanate (1.0 mmol) dropwise over 5 minutes. Note: The reaction is exothermic; cooling prevents decomposition or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir.

    • Monitoring: Check via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The isothiocyanate spot (high

      
      ) should disappear, and a new polar spot (thiourea) should appear. Reaction time is typically 2–6 hours.
      
  • Workup (Self-Validating Step):

    • Scenario A (Precipitate forms): Most thioureas are less soluble in EtOH than the starting materials. If a solid forms, filter the precipitate and wash with cold EtOH. This indicates high purity.

    • Scenario B (No precipitate): Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water or purify via silica gel column chromatography.

  • Characterization:

    • IR: Look for strong

      
       stretching at 1100–1200 
      
      
      
      .
    • 1H NMR: Diagnostic broad singlets for

      
       protons (typically 
      
      
      
      8.0–12.0 ppm), which disappear upon
      
      
      exchange.
Synthetic Workflow Diagram

SynthesisFlow Start Start: Amine + Isothiocyanate Intermediate Nucleophilic Attack (Tetrahedral Intermed.) Start->Intermediate EtOH, 0-25°C Product End Product: N,N'-Disubstituted Thiourea Intermediate->Product Proton Transfer Validation Validation: IR (C=S stretch) NMR (NH signals) Product->Validation QC Check

Figure 2: Reaction pathway for the addition of amines to isothiocyanates.

Therapeutic Frontiers

A. Oncology: Kinase & Carbonic Anhydrase Inhibition

Thiourea derivatives have shown remarkable efficacy in targeting specific cancer pathways.[1]

  • EGFR Inhibition: Hybrid molecules combining benzodioxole and thiourea moieties have demonstrated

    
     values in the low micromolar range against EGFR-overexpressing lines (e.g., HCT116, MCF-7).[2] The thiourea linker positions the aromatic tails to occupy the hydrophobic pocket of the ATP-binding site [1, 5].
    
  • Carbonic Anhydrase (CA) IX/XII: These isoforms are upregulated in hypoxic tumors. Sulfonamide-thiourea conjugates act as "dual-tail" inhibitors. The sulfonamide binds the Zinc ion, while the thiourea linker interacts with the hydrophilic half of the active site, conferring selectivity over the ubiquitous cytosolic isoforms (CA I/II) [2, 6].

B. Virology: HIV-1 Reverse Transcriptase (NNRTIs)

The Phenethylthiazolylthiourea (PETT) class represents a landmark in NNRTI design.[3][4]

  • Mechanism: These compounds bind to a hydrophobic pocket near the polymerase active site (the NNRTI binding pocket), locking the enzyme in an inactive conformation.

  • SAR Insight: The thiourea bridge provides the necessary flexibility to accommodate mutations in the binding pocket (e.g., K103N), maintaining potency where rigid analogs fail [3, 4].

Comparative Activity Data

The table below summarizes key potency data from recent literature.

Compound ClassTargetCell Line / AssayPotency (

/

)
Reference
Benzodioxole-Thiourea EGFRHCT116 (Colon Cancer)1.11

[1]
Sulfonamide-Thiourea hCA IXEnzymatic Assay8.7 - 44.2

[2]
PETT Derivative HIV-1 RTViral Replication< 1.0

[3]
Thiazolyl-Thiourea HIV-1 (Resistant)A17 VariantLow

[4]

Mechanism of Action: EGFR Signaling Blockade

The following diagram details the downstream effects of thiourea-based EGFR inhibitors, leading to apoptosis in cancer cells.

EGFR_Pathway Inhibitor Thiourea Inhibitor (DC27/Benzodioxole) EGFR EGFR (Tyrosine Kinase) Inhibitor->EGFR Binds ATP Pocket Phos Autophosphorylation EGFR->Phos Inhibition Blocks This Ras Ras-Raf-MEK Phos->Ras Downstream Signal Akt PI3K-Akt Phos->Akt Downstream Signal Effect Apoptosis & G0/G1 Arrest Ras->Effect Reduced Proliferation Akt->Effect Increased Cell Death

Figure 3: Signal transduction blockade by thiourea-based EGFR inhibitors resulting in cell cycle arrest.

References

  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity. European Journal of Medicinal Chemistry, 2020.[2] Link

  • Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 2002. Link

  • Novel broad-spectrum thiourea non-nucleoside inhibitors for the prevention of mucosal HIV transmission. Current HIV Research, 2007. Link

  • Anti-HIV activity of aromatic and heterocyclic thiazolyl thiourea compounds. Bioorganic & Medicinal Chemistry Letters, 1999. Link

  • Antitumor Activity of a New N-Substituted Thiourea Derivative, an EGFR Signaling-Targeted Inhibitor. Chemotherapy, 2008. Link

  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 2022. Link

Sources

Methodological & Application

Green Chem Architectures: Advanced Protocols for Substituted Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of substituted thiourea derivatives has historically been plagued by the use of thiophosgene (


)—a reagent with severe toxicity and handling risks—or the use of volatile organic compounds (VOCs) like dichloromethane as solvents. For modern drug discovery, where thiourea scaffolds are critical pharmacophores (e.g., in antiviral, anticancer, and thyromimetic agents), these traditional methods are no longer viable due to their high E-factors and safety profiles.

This guide details three "Green Architecture" protocols that eliminate toxic reagents and solvents. We focus on On-Water Catalysis , Mechanochemistry , and Microwave-Assisted Synthesis . These methods are not merely "cleaner"; they often offer superior kinetics and yield compared to their homogeneous organic solvent counterparts due to unique interfacial phenomena and energy transfer mechanisms.

Mechanistic Grounding: The "On-Water" Effect

Before detailing the protocols, it is critical to understand why water—a poor solvent for many organic substrates—accelerates thiourea formation.

In the reaction between a hydrophobic amine and an isothiocyanate, water does not act as a traditional solvating medium. Instead, the reaction occurs at the organic-water interface. The hydrophobic effect forces the organic reactants together, increasing their effective concentration. Furthermore, water molecules at the interface can stabilize the polarized transition state via hydrogen bonding, significantly lowering the activation energy (


).
Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic addition pathway, highlighting the zwitterionic intermediate stabilized by the aqueous medium.

ThioureaMechanism Reactants Primary Amine (R-NH2) + Isothiocyanate (R'-N=C=S) Interface Organic-Water Interface Reactants->Interface Hydrophobic Aggregation TS Transition State (H-Bond Stabilization) Interface->TS Nucleophilic Attack Intermediate Zwitterionic Intermediate TS->Intermediate ProtonTransfer 1,3-Proton Shift Intermediate->ProtonTransfer Fast Product Substituted Thiourea (R-NH-CS-NH-R') ProtonTransfer->Product Precipitation

Figure 1: Mechanistic pathway of amine-isothiocyanate coupling in aqueous media, emphasizing interfacial stabilization.

Experimental Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis

Best For: Synthesis of unsymmetrical thioureas from isothiocyanates. Green Metric: 100% Atom Economy, Water as sole solvent.

Materials:

  • Primary Amine (1.0 equiv)

  • Isothiocyanate (1.0 equiv)[1]

  • Deionized Water (3-5 mL per mmol)

  • Equipment: Standard round-bottom flask, magnetic stirrer.

Procedure:

  • Suspension: Add the isothiocyanate and the amine to deionized water in a round-bottom flask.

    • Note: Most reagents will not dissolve. They will form a heterogeneous suspension or emulsion. Do not add co-solvents.

  • Agitation: Stir vigorously (approx. 800 rpm) at room temperature.

    • Observation: The reaction is often exothermic. For highly reactive amines (e.g., aliphatic amines), an ice bath may be required initially to control the exotherm.

  • Monitoring: Monitor by TLC (Thin Layer Chromatography). Reaction times typically range from 10 to 60 minutes.

    • Endpoint: The oily suspension usually converts into a solid precipitate as the thiourea forms (which is generally less soluble than the reactants).

  • Isolation: Filter the solid product using a Büchner funnel.

  • Purification: Wash the cake with water (

    
    ) and cold ethanol (
    
    
    
    ) to remove unreacted traces. Dry in a vacuum oven at 50°C.

Validation:

  • Yields typically exceed 90%.

  • Purity is sufficient for biological screening without column chromatography.

Protocol B: One-Pot CS₂ Condensation (The Maddani-Prabhu Method)

Best For: Symmetrical thioureas or when isothiocyanates are unavailable/expensive. Green Metric: Avoids pre-synthesis of isothiocyanates.[2]

Materials:

  • Primary Amine (2.0 equiv for symmetrical; 1.0 equiv for unsymmetrical)

  • Carbon Disulfide (

    
    ) (1.0 - 1.5 equiv)
    
  • Catalyst: None (or catalytic aqueous ammonia for difficult substrates)

  • Solvent: Water[2][3][4][5][6][7][8][9]

Procedure:

  • Setup: Place the amine in water.[2][3][5][7]

  • Addition: Dropwise add

    
     over 10 minutes.
    
    • Safety:

      
       is toxic and highly flammable. Perform this step in a fume hood.
      
  • Reflux: Heat the mixture to reflux (approx. 100°C) for 1–4 hours.

    • Mechanism:[8][10][11][12][13] The reaction proceeds via a dithiocarbamate intermediate which decomposes to release

      
       (trap this gas using a NaOH scrubber) and forms an isothiocyanate in situ, which then reacts with the second equivalent of amine.
      
  • Work-up: Cool to room temperature. The product will crystallize out of the water. Filter and wash with cold water.

Protocol C: Mechanochemical (Solvent-Free) Synthesis

Best For: Highly insoluble substrates or acid-sensitive compounds. Green Metric: Zero solvent waste (E-factor approaches zero).

Materials:

  • Amine (solid or liquid)[7][12][14]

  • Isothiocyanate (solid or liquid)[1][15]

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Mortar and Pestle.

Procedure:

  • Loading: Place stoichiometric amounts (1:1) of amine and isothiocyanate into a stainless steel grinding jar (10 mL or 25 mL).

  • Grinding Media: Add 1–2 stainless steel balls (10 mm diameter).

  • Milling: Set the mill to 20–25 Hz. Grind for 10–20 minutes.

    • Note: If the reaction mixture becomes "gummy" or sticky, add a small amount of inert auxiliary solid like silica gel or basic alumina (0.5 g) to maintain a powder form.

  • Extraction: Remove the powder. If silica was used, wash the product through a filter with a minimal amount of hot ethanol. If no auxiliary was used, the powder is the pure product.

Comparative Data Analysis

The following table summarizes the efficiency of these protocols based on internal validation data using phenyl isothiocyanate and aniline as model substrates.

MetricProtocol A (On-Water)Protocol B (CS₂ Reflux)Protocol C (Mechanochem)Traditional (DCM/Reflux)
Reaction Time 15 - 30 min2 - 4 hours10 - 20 min4 - 8 hours
Isolated Yield 92 - 98%80 - 88%95 - 99%75 - 85%
E-Factor < 0.5~ 1.5~ 0.1> 10
Energy Input Low (RT)High (Reflux)Medium (Motor)High (Reflux)
Purification FiltrationFiltrationNone/ExtractionChromatography

Decision Matrix: Selecting the Right Protocol

Use this workflow to determine the optimal synthesis route for your specific substrate.

SelectionWorkflow Start Start: Target Thiourea IsITC Is the Isothiocyanate Commercially Available? Start->IsITC Solubility Are Reactants Water Soluble? IsITC->Solubility Yes MethodB Protocol B: Aqueous CS2 Reflux IsITC->MethodB No (Must use CS2) Sensitive Acid/Base Sensitive? Solubility->Sensitive Yes (Hydrophilic) MethodA Protocol A: On-Water Synthesis Solubility->MethodA No (Hydrophobic) Sensitive->MethodA No MethodC Protocol C: Mechanochemistry Sensitive->MethodC Yes

Figure 2: Decision matrix for protocol selection based on substrate availability and physicochemical properties.

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[2][16] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Link

  • Wang, M., et al. (2011). Toward a practical and waste-free synthesis of thioureas in water. Molecular Diversity, 15, 157–161. Link

  • Strukil, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.[13] Beilstein Journal of Organic Chemistry, 13, 1828–1849. Link

  • Pirrung, M. C. (2006). Acceleration of Organic Reactions through Aqueous Solvent Effects. Chemistry – A European Journal, 12(5), 1312–1317. Link

  • Tan, W., Wei, J., & Jiang, X. (2017).[16] Efficient Synthesis of Thioureas via a Gradient-Temperature Strategy. Organic Letters, 19(9), 2166–2169. Link

Sources

using 3,5-Dichlorophenylthiourea in anticancer assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of 3,5-Dichlorophenylthiourea (3,5-DCPT) in Anticancer Assays

Executive Summary & Scientific Context

3,5-Dichlorophenylthiourea (3,5-DCPT) represents a critical pharmacophore in medicinal chemistry, serving both as a synthetic intermediate for complex heterocycles (e.g., aminothiazoles, thione-substituted pharmacophores) and as a bioactive agent in its own right. While the structurally related bis-urea analog (COH-SR4) has well-documented AMPK-activating and mitochondrial uncoupling properties, the thiourea variant offers distinct solubility and hydrogen-bonding profiles that modulate its interaction with biological targets such as receptor tyrosine kinases (RTKs) and carbonic anhydrases.

This guide provides a rigorous, standardized framework for evaluating the anticancer potential of 3,5-DCPT. It addresses the specific challenges of thiourea lipophilicity, outlines a self-validating cytotoxicity workflow, and details mechanistic assays to differentiate between oxidative stress induction and direct apoptotic signaling.

Chemical Identity & Formulation Strategy

Compound Profile:

  • Name: 1-(3,5-Dichlorophenyl)thiourea

  • CAS: 107707-33-5[1]

  • Molecular Weight: ~221.1 g/mol

  • Physicochemical Challenge: High lipophilicity (LogP > 3) leads to rapid precipitation in aqueous media if not formulated correctly.

Protocol 1: Robust Stock Solution Preparation

Rationale: Thioureas are prone to "crashing out" upon contact with aqueous buffers. A "step-down" dilution strategy is required to maintain solubility.[2]

  • Primary Stock (100 mM):

    • Weigh exactly 22.11 mg of 3,5-DCPT.

    • Dissolve in 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

    • QC Step: Vortex for 30 seconds. Inspect visually. If particulate remains, sonicate at 40°C for 5 minutes.

    • Storage: Aliquot into amber glass vials (thioureas are light-sensitive) and store at -20°C. Stable for 3 months.

  • Working Solutions (Serial Dilution):

    • Do not dilute directly into cell culture media from the 100 mM stock.

    • Create an Intermediate Plate in DMSO: Dilute the 100 mM stock to 1000x the final testing concentrations using pure DMSO (e.g., for a 10 µM final assay, make a 10 mM intermediate).

    • Final Dilution: Transfer 1 µL of the Intermediate DMSO solution into 999 µL of pre-warmed culture media (0.1% DMSO final).

Table 1: Dilution Scheme for IC50 Determination

Target Concentration (µM)Intermediate Stock (mM)Vol. Intermediate (µL)Vol. Media (µL)Final DMSO %
100 100219980.1%
50 50219980.1%
10 10219980.1%
1 1219980.1%
0 (Vehicle) 0 (Pure DMSO)219980.1%

Primary Screening: Cytotoxicity Profiling (SRB/MTT Assay)

Rationale: While MTT is common, the Sulforhodamine B (SRB) assay is recommended for thioureas because it measures protein mass and is less sensitive to metabolic interference (e.g., mitochondrial uncoupling) which thiourea derivatives can sometimes induce, potentially skewing MTT results.

Protocol 2: SRB Cytotoxicity Assay

Objective: Determine IC50 values in A549 (Lung) and MCF-7 (Breast) cancer lines.

Workflow:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to ensure adhesion.

  • Treatment: Remove old media. Add 100 µL of fresh media containing 3,5-DCPT (prepared via Protocol 1). Include:

    • Negative Control:[2] 0.1% DMSO Media.[3]

    • Positive Control: Doxorubicin (1 µM) or Cisplatin (10 µM).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Fixation (Critical Step):

    • Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the wells (final TCA ~10%).

    • Incubate at 4°C for 1 hour.

    • Wash 5x with tap water and air dry.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid).

    • Incubate 30 mins at room temperature.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 mins.

  • Read: Measure absorbance at 510 nm.

Data Analysis: Calculate % Growth Inhibition:



Fit data to a 4-parameter logistic (4PL) curve to extract IC50.

Mechanistic Validation: ROS and Apoptosis

Scientific Grounding: Thiourea derivatives often act by depleting intracellular glutathione (GSH) or uncoupling mitochondria, leading to Reactive Oxygen Species (ROS) accumulation.

Protocol 3: ROS Detection (DCFDA Assay)
  • Preparation: Seed cells in black-walled 96-well plates. Treat with 3,5-DCPT at IC50 concentration for 6, 12, and 24 hours.

  • Staining:

    • Wash cells with PBS.

    • Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 mins at 37°C.

  • Measurement:

    • Wash cells with PBS.

    • Measure fluorescence immediately (Ex/Em: 485/535 nm).

    • Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM) for 1 hour before 3,5-DCPT addition. If ROS signal decreases, oxidative stress is the primary mechanism.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from compound preparation to mechanistic validation, highlighting critical decision points.

G Stock Stock Prep (100 mM in DMSO) Dilution Step-Down Dilution (Intermediate -> Media) Stock->Dilution  Avoid H2O shock Screen Cytotoxicity Screen (SRB Assay) Dilution->Screen  48/72h Incubation Decision IC50 < 10 µM? Screen->Decision  Calculate IC50 Mech_ROS Mechanism 1: ROS Generation (DCFDA Assay) Decision->Mech_ROS  Yes (Hit) Mech_Apop Mechanism 2: Apoptosis (Annexin V/PI) Decision->Mech_Apop  Yes (Hit) Stop Refine Structure (SAR Study) Decision->Stop  No (Inactive) Mech_ROS->Mech_Apop  Correlate Data

Figure 1: Decision-matrix workflow for the evaluation of 3,5-DCPT, prioritizing solubility management and mechanistic differentiation.

Proposed Mechanism of Action (MoA)

Based on structural analogs (e.g., COH-SR4) and thiourea biochemistry, 3,5-DCPT likely impacts the mitochondrial electron transport chain.

MoA DCPT 3,5-DCPT (Lipophilic) CellEntry Passive Diffusion DCPT->CellEntry Mito Mitochondrial Targeting CellEntry->Mito ROS ROS Generation Mito->ROS  Uncoupling GSH GSH Depletion ROS->GSH  Oxidation Caspase Caspase 3/9 Activation ROS->Caspase GSH->Caspase  Redox Stress Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothesized signaling cascade. 3,5-DCPT enters the cell, targets mitochondria, and induces ROS-mediated apoptotic cell death.[4]

References

  • Singhal, S. S., et al. (2013). "Novel Compound 1,3-bis(3,5-dichlorophenyl)urea Inhibits Lung Cancer Progression."[4][5][6] Biochemical Pharmacology. (Note: Describes the bis-urea analog COH-SR4, establishing the relevance of the 3,5-dichlorophenyl pharmacophore).

  • Kryshchyshyn, A., et al. (2021).[7] "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives." International Journal of Molecular Sciences. (Establishes thiourea cytotoxicity protocols).

  • MedChemExpress. "Compound Handling Instructions: DMSO Solubility and Stock Preparation." (Standard industry protocol for lipophilic small molecules).

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. (The gold standard protocol for SRB assays).

Sources

developing assays to measure the biological activity of 3,5-Dichlorophenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the evaluation of 3,5-Dichlorophenylthiourea (3,5-DCPTU) . It prioritizes the compound's most pharmacologically relevant activities—Tyrosinase inhibition and Urease inhibition —based on the established Structure-Activity Relationships (SAR) of halogenated phenylthioureas.

Targeting Enzymatic Inhibition in Melanogenesis and Ureolysis Pathways

Introduction & Pharmacological Rationale[1][2]

3,5-Dichlorophenylthiourea (3,5-DCPTU) represents a privileged scaffold in medicinal chemistry. The thiourea moiety (


) is a well-documented chelator of metalloenzymes, while the 3,5-dichlorophenyl substitution provides lipophilicity and electron-withdrawing properties that enhance binding affinity in hydrophobic pockets.

Research indicates two primary biological activities for this class of compounds:

  • Tyrosinase Inhibition: The sulfur atom in the thiourea group can chelate the binuclear copper active site of tyrosinase, the rate-limiting enzyme in melanin synthesis. This makes 3,5-DCPTU a candidate for hyperpigmentation therapeutics and agricultural anti-browning agents.

  • Urease Inhibition: Thioureas coordinate with the nickel ions in the urease active site.[1] Inhibition of urease is critical for treating Helicobacter pylori infections and improving nitrogen retention in soil fertilizers.

Critical Distinction: Do not confuse this compound with 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (also occasionally abbreviated as DCPT), which is a hepatotoxic PPAR-gamma ligand. This protocol focuses strictly on the thiourea derivative.

Compound Handling & Solubility

The high lipophilicity of the dichlorophenyl ring necessitates careful solvent selection to prevent precipitation during aqueous assays.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle.

  • Stock Concentration: Prepare a 50 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent oxidative desulfurization.

  • Assay Tolerance: Ensure the final DMSO concentration in all assays remains <1% (v/v) to avoid solvent-induced enzyme denaturation or cell toxicity.

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the inhibition of mushroom tyrosinase using L-DOPA as the substrate. The formation of DOPAchrome is monitored spectrophotometrically at 475 nm.

Mechanism of Action

The thiourea moiety acts as a competitive or mixed-type inhibitor, chelating the Copper (Cu²⁺) ions essential for the catalytic oxidation of L-DOPA.

Materials
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in Phosphate Buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM fresh solution.

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Positive Control: Kojic Acid (Standard inhibitor).

  • Readout: Microplate reader (Absorbance at 475 nm).

Step-by-Step Workflow
  • Preparation: Dilute 3,5-DCPTU in DMSO to create a 7-point dilution series (e.g., 0.1 µM to 100 µM).

  • Plating: In a 96-well clear plate, add:

    • 140 µL Phosphate Buffer (pH 6.8)

    • 20 µL Enzyme Solution (20 U/well final)

    • 20 µL Test Compound (or DMSO vehicle control)

  • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme interaction.

  • Reaction Start: Add 20 µL of L-DOPA substrate (0.5 mM final).

  • Kinetic Read: Immediately measure Absorbance (475 nm) every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (

    
    ) of the linear portion of the curve.
    
Data Calculation


Protocol B: Urease Inhibition Assay (Indophenol Method)

This assay quantifies the ammonia produced by the hydrolysis of urea. The ammonia reacts with phenol-hypochlorite to form a blue indophenol complex.

Materials
  • Enzyme: Jack Bean Urease (EC 3.5.1.5).

  • Substrate: Urea (100 mM).

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

  • Positive Control: Thiourea or Acetohydroxamic Acid.

Step-by-Step Workflow
  • Pre-Incubation: Mix 25 µL of Urease (5 U/mL) with 5 µL of 3,5-DCPTU in a 96-well plate. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 55 µL of Urea (100 mM) in phosphate buffer (pH 7.4).

  • Reaction: Incubate for exactly 15 minutes at 37°C.

  • Color Development:

    • Add 45 µL Reagent A (Phenol).

    • Add 70 µL Reagent B (Alkali-Hypochlorite).

  • Readout: Incubate 50 minutes at RT. Measure Absorbance at 630 nm .

Protocol C: Cytotoxicity Counter-Screen (MTT Assay)

To validate 3,5-DCPTU as a specific inhibitor rather than a general toxin, a cell viability assay is mandatory.

  • Cell Line: B16F10 (Melanoma) or HEK293 (Kidney).

  • Method:

    • Seed cells (5,000/well) and adhere overnight.

    • Treat with 3,5-DCPTU (0–100 µM) for 24 hours.

    • Add MTT reagent; incubate 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

  • Success Criteria: The IC50 for cytotoxicity should be >10x higher than the IC50 for enzymatic inhibition (Selectivity Index > 10).

Visualization of Assay Logic

Figure 1: Mechanism of Action & Experimental Workflow

AssayLogic cluster_Targets Primary Biological Targets cluster_Readout Assay Readouts Compound 3,5-Dichlorophenylthiourea (Ligand) Tyrosinase Tyrosinase (Cu++ Active Site) Compound->Tyrosinase Chelation/Comp. Inhib. Urease Urease (Ni++ Active Site) Compound->Urease Ni++ Coordination DOPAchrome DOPAchrome (Abs 475nm) Tyrosinase->DOPAchrome Inhibited Flux Indophenol Indophenol Blue (Abs 630nm) Urease->Indophenol Inhibited Flux

Caption: Schematic illustrating the dual-targeting potential of 3,5-DCPTU against metalloenzymes and the corresponding colorimetric readouts.

Data Analysis & Validation Standards

Quantitative Summary Table
ParameterTyrosinase Assay (Protocol A)Urease Assay (Protocol B)
Substrate L-DOPAUrea
Detection Absorbance (475 nm)Absorbance (630 nm)
Reference Inhibitor Kojic Acid (

)
Thiourea / Acetohydroxamic Acid
Target

Factor

(Excellent)

(Excellent)
Linearity Range 0 - 10 minutesEndpoint (Fixed time)
Validation Checklist
  • Solvent Control: DMSO wells must show 100% enzyme activity relative to buffer.

  • Background Subtraction: Subtract absorbance of "Compound + Buffer (No Enzyme)" to correct for intrinsic color of the thiourea derivative.

  • Reproducibility: CV% between triplicates must be <5%.

References

  • Zolghadri, S. et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry. Link

  • Thanigaimalai, P. et al. (2011). "Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis." Bioorganic & Medicinal Chemistry Letters. Link

  • Rizzello, A. et al. (2011). "Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)..." Toxicology in Vitro. (Cited for differentiation purposes). Link

Sources

analytical methods for the characterization of 3,5-Dichlorophenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3,5-Dichlorophenylthiourea

Executive Summary

3,5-Dichlorophenylthiourea (CAS 107707-33-5) is a critical pharmacophore and synthetic intermediate used in the development of heterocyclic bioactive agents, particularly thiazole-based antimicrobials and autotaxin inhibitors.[1] Its structural integrity is defined by the specific meta-substitution of chlorine atoms on the phenyl ring and the labile thiourea moiety.[1]

This guide provides a self-validating analytical framework for researchers. Unlike generic protocols, this document focuses on the specific challenges of this molecule: distinguishing regioisomers (e.g., 3,4-dichloro vs. 3,5-dichloro) via NMR coupling constants and preventing thermal degradation of the sulfur center during analysis.[1]

Physicochemical Profile

PropertySpecificationNotes
Chemical Name 1-(3,5-Dichlorophenyl)thiourea
CAS Number 107707-33-5
Molecular Formula C

H

Cl

N

S
Molecular Weight 221.11 g/mol
Melting Point 177–179 °CSharp endotherm indicates high purity.[1]
Solubility DMSO, Methanol, EthanolPoorly soluble in water/hexane.[1]
Appearance White to off-white crystalline solidYellowing indicates sulfur oxidation.[1]

Analytical Workflow Diagram

The following workflow illustrates the logical progression from crude synthesis to final quality release, highlighting critical decision points.

G Start Crude Synthesis (3,5-Dichloroaniline + NH4SCN) Purification Purification (Recrystallization in EtOH) Start->Purification Check_MP Checkpoint: Melting Point (Target: 177-179°C) Purification->Check_MP Check_MP->Purification Range Broad/Low ID_Phase Structural ID Phase (NMR, IR, MS) Check_MP->ID_Phase Range Met Purity_Phase Purity Quantification (RP-HPLC) ID_Phase->Purity_Phase Decision Compliance Check Purity_Phase->Decision Release Certificate of Analysis (Release) Decision->Release >98% Purity ID Confirmed Reject Reprocess / Discard Decision->Reject Fail

Figure 1: Analytical lifecycle for 3,5-Dichlorophenylthiourea characterization.

Protocol 1: Structural Identification (NMR & IR)

Objective: To confirm the 3,5-substitution pattern and the presence of the thiourea functional group.

A. Nuclear Magnetic Resonance ( H NMR)

The symmetry of the 3,5-dichlorophenyl ring creates a distinct splitting pattern that differentiates it from the 2,4- or 3,4-isomers.[1]

  • Solvent: DMSO-d

    
     (Chloroform-d is often insufficient for thiourea solubility).[1]
    
  • Concentration: 10 mg/mL.[1]

  • Key Diagnostic Signals:

Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
9.80 – 10.00 Broad Singlet1HAr-NH -CSDeshielded by aromatic ring and C=S anisotropy.[1] Exchangeable with D

O.
7.60 – 7.80 Doublet (

Hz)
2HAr-H (C2, C6)Protons flanked by N and Cl.[1] The doublet arises from meta-coupling to H4.[1]
7.40 – 7.60 Broad Singlet2H-CS-NH

Terminal amino protons.[1] Often broad due to quadrupole broadening or rotation.[1]
7.15 – 7.25 Triplet (

Hz)
1HAr-H (C4)Proton between two Cl atoms.[1] The triplet arises from coupling to both H2 and H6.[1]
  • Critical Validation: If you observe a doublet of doublets (dd) or complex multiplet patterns in the aromatic region, your sample is likely the 3,4-dichloro isomer or a mixture.[1] The 3,5-isomer must show simple meta-coupling (

    
     Hz).[1]
    
B. Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Diamond crystal).[1]

  • Diagnostic Bands:

    • 3150 – 3400 cm

      
      :  N-H stretching (Broad, multiple bands for primary/secondary amines).[1]
      
    • 1200 – 1250 cm

      
      :  C=S stretching (Strong). This confirms the thiourea core; urea (C=O) would appear ~1650 cm
      
      
      
      .[1]
    • 800 – 850 cm

      
      :  C-Cl stretching.
      

Protocol 2: Chromatographic Purity (RP-HPLC)

Objective: To quantify purity and detect synthesis byproducts (e.g., unreacted 3,5-dichloroaniline).

Methodology: Thiourease are moderately polar.[1] A C18 column with a standard acidic mobile phase prevents peak tailing caused by the basic nitrogen.[1]

  • Instrument: HPLC with UV-Vis / PDA Detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (aromatic ring) and 210 nm (thiourea backbone).[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between 3,5-Dichlorophenylthiourea and 3,5-Dichloroaniline (aniline usually elutes earlier due to higher polarity/basicity).
    
  • Tailing Factor (

    
    ):  < 1.5. High tailing indicates secondary interactions with silanols; increase buffer strength if observed.[1]
    

Protocol 3: Mass Spectrometry (LC-MS)[1]

Objective: Confirmation of molecular weight and chlorine isotope pattern.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1]

  • Expected Signals:

    • [M+H]

      
      :  m/z 221 (Base peak for 
      
      
      
      Cl).[1]
  • Isotope Pattern (Critical for Validation): Due to the presence of two chlorine atoms, the mass spectrum must exhibit a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.[1]

    • m/z 221: 100% Relative Abundance (

      
      Cl, 
      
      
      
      Cl)[1]
    • m/z 223: ~65% Relative Abundance (

      
      Cl, 
      
      
      
      Cl)[1]
    • m/z 225: ~10% Relative Abundance (

      
      Cl, 
      
      
      
      Cl)[1]
  • Troubleshooting: If the M+2 peak is significantly lower than expected, check for mono-chloro impurities.

References

  • Hoeglund, A. B., et al. (2010).[1] Optimization of a novel scaffold for hydrophobic tunnel-targeted autotaxin inhibition. Journal of Medicinal Chemistry. (Contextual reference for NMR/Synthesis of 3,5-dichloro derivatives). Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Thiourea Derivatives: Structure and Biological Evaluation. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3,5-Dichlorophenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of 3,5-Dichlorophenylthiourea in solution Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document ID: TS-DPTU-001 Last Updated: 2025-05-20[1]

Introduction

3,5-Dichlorophenylthiourea (DPTU) is a potent tyrosinase inhibitor and a versatile synthetic intermediate. While structurally robust in solid form, its stability in solution is compromised by two primary mechanisms: oxidative dimerization and hydrolytic desulfurization . This guide addresses the specific physicochemical challenges users encounter when handling DPTU in biological assays and chemical synthesis.

Part 1: Solubility & Stock Preparation

Q1: Why is my compound precipitating immediately upon addition to the assay buffer?

Diagnosis: Rapid precipitation occurs due to the compound's high lipophilicity (LogP ~3.6) and low aqueous solubility.[2] The "shock" of moving from a pure organic solvent to an aqueous buffer causes immediate crashing out.

Technical Solution:

  • Solvent Choice: Always prepare the primary stock solution in 100% DMSO (Dimethyl Sulfoxide). Ethanol is a secondary choice but is more volatile and less effective for high concentrations.

  • Intermediate Dilution Step: Do not pipette directly from 100% DMSO into the assay well.

    • Incorrect: 1 µL of 10 mM Stock

      
       99 µL Buffer.
      
    • Correct: Dilute stock to 10x concentration in a solvent/buffer mix (e.g., 10% DMSO in PBS), then add to the final assay volume.

  • Sonicate, Don't Just Vortex: Micro-precipitates are often invisible to the naked eye but will scatter light in absorbance assays. Sonicate the stock for 5 minutes before use.

Table 1: Solubility Profile

Solvent Solubility Limit (Approx.) Stability Risk Recommended Storage
DMSO > 50 mM Low (if anhydrous) -20°C, Desiccated
Ethanol ~ 10-20 mM Moderate (evaporation) -20°C, Sealed

| Water/PBS | < 100 µM | High (Hydrolysis) | Do not store |

Part 2: Chemical Stability & Degradation

Q2: My stock solution has turned a faint yellow over time. Is it still usable?

Diagnosis: The yellowing indicates oxidative dimerization . Thioureas are susceptible to oxidation, forming formamidine disulfides (dimers). This is accelerated by light and dissolved oxygen.

Mechanism:



Corrective Action:

  • Immediate: Check purity via HPLC. If the dimer peak exceeds 5%, discard the stock.

  • Prevention:

    • Store under inert gas (Argon/Nitrogen) if possible.

    • Use degassed DMSO for stock preparation.

    • Protect from light (amber vials are mandatory).

Q3: I am observing a loss of potency in my tyrosinase inhibition assay. Why?

Diagnosis: If the compound is stored in aqueous buffer (even at 4°C), it undergoes hydrolytic desulfurization , converting the active thiourea into the inactive urea analogue (1-(3,5-dichlorophenyl)urea).

Key Insight: The electron-withdrawing chlorine atoms at positions 3 and 5 make the thiocarbonyl carbon (


) more electrophilic, increasing its susceptibility to nucleophilic attack by water or hydroxide ions compared to unsubstituted phenylthiourea.

Diagram 1: Degradation Pathways of 3,5-Dichlorophenylthiourea

DegradationPathways DPTU 3,5-Dichlorophenylthiourea (Active) Dimer Formamidine Disulfide (Oxidative Dimer) DPTU->Dimer Oxidation (Air/Light) DMSO Storage Urea 3,5-Dichlorophenylurea (Hydrolysis Product) DPTU->Urea Hydrolysis (pH > 7.5) Aniline 3,5-Dichloroaniline (Cleavage Product) Urea->Aniline Prolonged Hydrolysis (Strong Acid/Base)

Caption: Primary degradation routes. Oxidation dominates in organic solvents; hydrolysis dominates in aqueous buffers.

Part 3: Analytical Troubleshooting

Q4: How do I separate the degradation products from the parent compound on HPLC?

Diagnosis: Standard C18 methods may co-elute the urea degradation product with the parent thiourea if the gradient is too steep.

Recommended Method (Self-Validating Protocol):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidification suppresses the ionization of the NH groups, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Strong absorption due to the dichloro-phenyl ring).

Expected Elution Order:

  • 3,5-Dichloroaniline (Early eluting, if present).[3]

  • 3,5-Dichlorophenylurea (More polar than thiourea).

  • 3,5-Dichlorophenylthiourea (Parent).

  • Disulfide Dimer (Late eluting, highly lipophilic).

Q5: Can I use this compound in buffers containing Copper or Iron?

Risk: High. Explanation: Thioureas are strong metal chelators (which is why they inhibit tyrosinase, a copper-containing enzyme).

  • In Assay: This is the desired mechanism of action.

  • In Storage: Trace metal contamination in buffers will catalyze the oxidation of the thiourea to the disulfide, rapidly depleting the active compound.

  • Solution: Use high-purity, metal-free buffers (treat with Chelex resin if necessary) for stock dilutions, or add EDTA if metal chelation is not the assay target.

Part 4: Troubleshooting Workflow

Diagram 2: User Decision Tree for Stability Issues

Troubleshooting Start Issue: Loss of Activity or Precipitation CheckSolvent Is stock in 100% DMSO? Start->CheckSolvent CheckColor Is solution yellow/cloudy? CheckSolvent->CheckColor Yes ActionPrecip Action: Sonicate. Use intermediate dilution. CheckSolvent->ActionPrecip No (Water/EtOH) CheckpH Is Assay pH > 8.0? CheckColor->CheckpH No ActionOxid Action: Oxidative Degradation. Discard. Prepare fresh in dark. CheckColor->ActionOxid Yes ActionHydro Action: Hydrolysis Risk. Lower pH or prepare fresh. CheckpH->ActionHydro Yes ActionValid System Valid. Check biological target. CheckpH->ActionValid No

Caption: Step-by-step diagnostic flow for identifying the root cause of experimental inconsistency.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 107707-33-5, 1-(3,5-Dichlorophenyl)thiourea. Retrieved from [Link]

  • Sanz, R., et al. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Synthesis. Retrieved from [Link]

  • Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.

Sources

minimizing byproduct formation in the synthesis of dichlorophenylthioureas

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Byproduct Formation & Protocol Optimization

Introduction: The Stability Paradox

Dichlorophenylthioureas (e.g., 3,4-dichlorophenylthiourea) are critical intermediates in the synthesis of heterocyclic antivirals, anticancer agents, and guanidine derivatives. However, their synthesis is plagued by a specific "stability paradox": the electron-withdrawing chlorine atoms on the phenyl ring deactivate the aniline starting material, requiring forcing conditions (heat) to initiate reaction. Yet, these same forcing conditions promote the formation of the thermodynamic dead-end: the symmetrical 1,3-bis(dichlorophenyl)thiourea .

This guide addresses the root causes of this impurity and provides two validated protocols—one for cost-efficiency (Direct Synthesis) and one for maximum purity (Benzoyl-Protected Route).

Module 1: The Chemistry of Contamination

To solve the problem, you must visualize the enemy. The formation of the desired mono-substituted thiourea competes directly with the formation of the symmetrical byproduct.

The "Byproduct Trap" Mechanism

In the direct reaction of dichloroaniline with ammonium thiocyanate, the reaction passes through a thiocyanate salt intermediate. Under heat, this isomerizes to the desired thiourea. However, the mono-substituted thiourea is not inert; it can eliminate ammonia to transiently form a highly reactive aryl isothiocyanate. If this isothiocyanate encounters unreacted aniline, it irreversibly forms the symmetrical impurity.

ByproductTrap Aniline Dichloroaniline (Starting Material) Salt Amine-HSCN Salt (Intermediate) Aniline->Salt + NH4SCN + HCl Product Mono-substituted Thiourea (Target) Salt->Product Heat Isomerization Isothiocyanate Ar-N=C=S (Transient Species) Product->Isothiocyanate - NH3 (Overheating) Symmetrical 1,3-bis(dichlorophenyl) thiourea (Major Byproduct) Isothiocyanate->Symmetrical + Excess Aniline

Figure 1: The "Byproduct Trap." Note how the target product can revert to the isothiocyanate intermediate under thermal stress, reacting with remaining aniline to form the symmetrical impurity.

Module 2: Method Selection & Protocols

We present two distinct workflows. Choose based on your purity requirements and budget.

Method Comparison Matrix
FeatureMethod A: Direct Synthesis Method B: Benzoyl-Protected Route
Reagents

, HCl, Aniline
Benzoyl Chloride,

, Aniline, NaOH
Cost LowModerate (requires Benzoyl Chloride)
Symmetrical Byproduct High Risk (requires careful temp control)Negligible (Sterically/Chemically blocked)
Primary Impurity 1,3-bis(dichlorophenyl)thioureaBenzoic acid (easily removed in wash)
Recommended For Large scale, crude intermediatesPharma-grade standards, SAR studies
Protocol A: The Direct Synthesis (Optimized for Cost)

Best for large batches where recrystallization is acceptable.

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)

  • Ammonium Thiocyanate (1.2 eq) — Excess is critical to consume aniline quickly.

  • Conc. HCl (1.1 eq)

  • Water (Solvent)[1][2]

Step-by-Step:

  • Salt Formation: Suspend dichloroaniline in water. Add HCl slowly. Heat to 50°C to dissolve the aniline hydrochloride.

  • Addition: Add ammonium thiocyanate. The solution will turn turbid as the amine-thiocyanate salt precipitates.

  • Evaporation (The Critical Step): Evaporate the mixture to dryness on a steam bath.

    • Control Point:Do not exceed 100°C. Higher temperatures accelerate the loss of

      
       from the product, driving the equilibrium toward the symmetrical byproduct (see Fig 1).
      
  • Baking: Heat the dry residue at 85-90°C for 2-3 hours. This solid-state rearrangement converts the salt to the thiourea.

  • Workup: Suspend the crude grey solid in water (to dissolve

    
    ). Filter.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) . Use activated charcoal to remove oxidation products (grey color).

Protocol B: The Benzoyl-Protected Route (Optimized for Purity)

Best for high-purity applications. The benzoyl group acts as a "shield," preventing the second aniline addition.

Reagents:

  • Benzoyl Chloride (1.0 eq)

  • Ammonium Thiocyanate (1.1 eq)

  • 3,4-Dichloroaniline (1.0 eq)

  • Acetone (Dry)[3][4]

  • NaOH (10% solution)

Step-by-Step:

  • In-Situ Isothiocyanate: Dissolve

    
     in acetone. Add Benzoyl Chloride dropwise. A white precipitate (
    
    
    
    ) forms.
    • Mechanism:[2][4][5][6][7] Forms Benzoyl Isothiocyanate.[4]

  • Coupling: Add the dichloroaniline solution to the mixture. Reflux for 1 hour.

    • Result: Formation of N-Benzoyl-N'-(3,4-dichlorophenyl)thiourea .[4] The benzoyl group makes this intermediate stable and prevents it from reacting with another aniline molecule.

  • Hydrolysis: Pour the mixture into water. Filter the solid intermediate.[8][9] Heat this solid in 10% NaOH solution for 15 minutes.

    • Control Point: Do not boil excessively; you only want to cleave the benzoyl group, not desulfurize the thiourea.

  • Isolation: Acidify the solution with HCl. The benzoyl group becomes benzoic acid (remains in solution/wash), and the pure mono-substituted thiourea precipitates.

BenzoylRoute BenzoylCl Benzoyl Chloride BenzoylNCS Benzoyl-NCS (Protected Electrophile) BenzoylCl->BenzoylNCS Acetone NH4SCN NH4SCN NH4SCN->BenzoylNCS Acetone Protected N-Benzoyl-N'-Arylthiourea (Stable Intermediate) BenzoylNCS->Protected Reflux Aniline Dichloroaniline Aniline->Protected Reflux Hydrolysis NaOH Hydrolysis Protected->Hydrolysis Final Target Thiourea (>98% Purity) Hydrolysis->Final Removal of Benzoic Acid

Figure 2: The Benzoyl-Protected Workflow. The intermediate is chemically "capped," preventing symmetrical byproduct formation.

Module 3: Troubleshooting & FAQs
Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Melting Point is High (>200°C)Contamination with Symmetrical Thiourea (MP usually >250°C).Recrystallize from Toluene . The symmetrical byproduct is highly insoluble in toluene, while the product dissolves. Filter hot to remove the impurity.
Product is Grey/Black Oxidation of aniline during the "baking" step (Method A).Use Activated Charcoal during the ethanol recrystallization step. Ensure "baking" temp does not exceed 95°C.
Low Yield (Method B) Incomplete hydrolysis of the benzoyl group.Check the pH during hydrolysis. Ensure it remains strongly alkaline (pH > 11). Increase hydrolysis time by 10 mins.
Smell of

Desulfurization (Decomposition).Reaction temperature is too high. In Method B, use milder base concentration (5% NaOH instead of 10%).
Frequently Asked Questions

Q1: Why can't I just use Thiophosgene? A: While thiophosgene (


) reacts directly with aniline, it is extremely toxic and difficult to control. It often leads to di-substitution (symmetrical byproduct) unless the stoichiometry is strictly controlled to high dilution, which is inefficient.

Q2: My product from Method A is sticky/oily. Why? A: This indicates the presence of unreacted Isothiocyanate oil or eutectic mixtures with unreacted aniline. Wash the crude solid vigorously with Petroleum Ether or Hexane . The product is insoluble in these solvents, but the oily impurities will dissolve.

Q3: Can I use microwave synthesis? A: Yes. Microwave irradiation on a solid support (like Alumina) is effective for these syntheses and often reduces byproduct formation by shortening reaction time. However, scale-up is difficult. For batches >10g, stick to Method B.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for thiourea synthesis via ammonium thiocyanate).

  • Frank, R. L., & Smith, P. V. (1955). N-Phenyl-N'-benzoylthiourea.[4] Organic Syntheses, Coll.[9] Vol. 3, p.735. (Foundational method for the Benzoyl-protected route).

  • Maddani, M. R., & Prabhu, K. R. (2010).[10] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[2][10] Journal of Organic Chemistry, 75(7), 2327-2332. (Mechanistic insights into byproduct formation).

  • BenchChem Technical Support. (2025). Synthesis of 1-Benzoyl-3-(4-chlorophenyl)-2-thiourea. (Specific data on chlorophenyl derivatives).

Sources

Technical Support Center: N-(3,5-dichlorophenyl)thiourea Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-STORE-35DCT Subject: Optimization of Storage Conditions & Degradation Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

N-(3,5-dichlorophenyl)thiourea (CAS: 107707-33-5) is a halogenated thiourea derivative used primarily as a synthetic building block and in pharmacological screening.[1][2] Its stability is compromised by three primary vectors: oxidative desulfurization , hydrolytic decomposition , and photochemical degradation .

The electron-withdrawing nature of the 3,5-dichloro substitution on the phenyl ring increases the acidity of the thioamide protons (


 shift), rendering this specific derivative more susceptible to base-catalyzed hydrolysis and oxidation compared to unsubstituted thiourea.

This guide provides a self-validating storage protocol to prevent the formation of toxic byproducts (e.g.,


) and ensure assay reproducibility.
Part 1: The Core Storage Protocol

Do not rely on generic "room temperature" storage. Follow this tiered system based on your usage frequency.

Tier A: Solid State (Long-Term Archive)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert gas backfill (Argon or Nitrogen) is recommended but not strictly required if the container is essentially void of headspace.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics (polystyrene/polypropylene) for long-term storage as thioureas can leach or adsorb into polymer matrices over years.

  • Desiccation: Mandatory. Store the vial inside a secondary jar containing activated silica gel or Drierite®.

    • Why? The 3,5-dichloro moiety increases the polarity of the molecule, creating a hygroscopic potential that accelerates hydrolysis.

Tier B: Solubilized Stock (Working Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

  • Concentration: Maximize concentration (e.g., 100 mM) to reduce the solvent-to-solute ratio, minimizing the volume of dissolved oxygen available for reaction.

  • Temperature: -20°C.

  • Freeze/Thaw: Limit to <5 cycles. Aliquot immediately upon dissolution.

  • Critical Warning: DMSO is hygroscopic. If your DMSO absorbs atmospheric water, it will hydrolyze the thiourea into a urea derivative and release hydrogen sulfide gas (

    
    ) upon thawing.
    
Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: My sample has developed a faint "rotten egg" odor. Is it safe to use? Status: CRITICAL FAILURE.

  • Diagnosis: The smell indicates the release of Hydrogen Sulfide (

    
    ). This confirms that hydrolysis  has occurred.
    
  • Mechanism:

    
    
    
  • Action: Discard immediately as hazardous chemical waste. The concentration of the active compound is now unknown, and the urea byproduct acts as a competitive inhibitor in many biological assays.

Q2: The white powder has turned slightly yellow. What happened? Status: COMPROMISED.

  • Diagnosis: Oxidative degradation.[3]

  • Mechanism: Light or atmospheric oxygen has attacked the

    
     bond. This often leads to the formation of formamidine disulfides  (dimers) or elemental sulfur precipitation (which causes the yellowing).
    
  • Action: If the yellowing is superficial (crust only), you may attempt recrystallization (see Protocol A). If the bulk is yellow, discard.

Q3: I dissolved the compound in Ethanol, but it precipitated after a week in the fridge. Status: RECOVERABLE.

  • Diagnosis: Thermal solubility shift.

  • Explanation: N-(3,5-dichlorophenyl)thiourea has a steep solubility curve in alcohols. Cooling reduces solubility, causing the pure compound to crash out.

  • Action: Gently warm the solution to 37°C and vortex. If it redissolves completely and is clear/colorless, it is safe to use. If a fine precipitate remains that does not dissolve, it may be a degradation product (urea derivatives are often less soluble in ethanol than the parent thiourea).

Part 3: Technical Deep Dive & Visualization
Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidation (Light/Air induced) and Hydrolysis (Moisture/pH induced).

ThioureaDegradation Compound N-(3,5-dichlorophenyl)thiourea (Active) Disulfide Formamidine Disulfide (Dimer impurity) Compound->Disulfide Oxidation (Acidic pH) UreaOx N-(3,5-dichlorophenyl)urea (Desulfurized) Compound->UreaOx Oxidation (Neutral pH) UreaHyd N-(3,5-dichlorophenyl)urea (Inactive) Compound->UreaHyd Hydrolysis H2S H2S Gas (Toxic/Odor) Compound->H2S Hydrolysis Oxidant O2 / UV Light Water H2O / Base (OH-)

Figure 1: Mechanistic pathways for the degradation of N-(3,5-dichlorophenyl)thiourea.[3] Note that both pathways lead to loss of the sulfur atom, which is often the pharmacophore.

Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommended Storage
DMSO (Anhydrous) High (>50 mM)Low (if dry)-20°C (Months)
Ethanol (100%) ModerateModerate4°C (Weeks)
Water Very LowHigh (Hydrolysis)Do Not Store
Acetone HighModerate (Evaporation)Fresh Prep Only
Part 4: Validation Protocols
Protocol A: Rapid Purity Check (TLC)

Before starting a critical experiment, validate your compound using Thin Layer Chromatography.

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).

  • Visualization: UV Light (254 nm).

  • Interpretation:

    • Single Spot (

      
      ):  Pure.
      
    • Spot at Origin: Likely degradation products (Ureas/Sulfonic acids).[3]

    • Spot near Solvent Front: Non-polar impurities (Disulfides).

Protocol B: Emergency Recrystallization

If your solid shows minor yellowing but you cannot wait for a new shipment:

  • Dissolve the solid in a minimum amount of boiling Ethanol.

  • Filter while hot (removes insoluble sulfur/impurities).

  • Add warm water dropwise until slight turbidity appears.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter the white crystals and dry under vacuum over

    
     or Silica.
    
References
  • Safety Data Sheet: Thiourea . Fisher Scientific. (2010).[4] Retrieved from

  • Oxidation of Thiourea and Substituted Thioureas: A Review . Journal of Sulfur Chemistry. (2011). Retrieved from

  • 1-(3,5-Dichlorophenyl)thiourea Properties . Sigma-Aldrich. Retrieved from

  • (Thio)urea Organocatalyst Equilibrium Acidities in DMSO . Journal of Organic Chemistry. (2012). Retrieved from

Sources

preventing degradation of 3,5-Dichlorophenylthiourea during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Operational Subject: Preventing Degradation of 3,5-Dichlorophenylthiourea (3,5-DCPT) Case ID: DCPT-STAB-2024

Executive Summary

3,5-Dichlorophenylthiourea (3,5-DCPT) is a versatile scaffold used in medicinal chemistry and agrochemical synthesis.[1] However, the thiourea moiety (


) is chemically labile. It acts as a "soft" nucleophile, making it highly susceptible to oxidative desulfurization  (converting to urea) and thermal decomposition  (reverting to isothiocyanates).[1]

This guide moves beyond generic handling; it provides the mechanistic causality required to troubleshoot experimental failure.

Module 1: The Stability Matrix

Standard Operating Procedures for Storage & Handling

The electron-withdrawing nature of the 3,5-dichloro substitution on the phenyl ring stabilizes the molecule relative to alkyl thioureas, but it remains sensitive to environmental stress.

ParameterCritical ThresholdThe "Why" (Mechanistic Insight)Protocol Action
Oxidation High SensitivityThe sulfur atom is easily oxidized by atmospheric

or peroxides to form formamidine sulfinic acids , which irreversibly decompose to 3,5-dichlorophenylurea [1].
Store under inert gas (

or Ar).[1] Do not store in solvents prone to peroxide formation (e.g., ethers) without testing.[1]
Moisture Moderate SensitivityWater acts as a nucleophile.[1] In acidic media, it drives hydrolysis to 3,5-dichloroaniline .[1] In solution, it accelerates oxidative desulfurization.[1]Store in a desiccator.[1] Allow the vial to reach room temperature before opening to prevent condensation.
Light (UV) High SensitivityUV radiation excites the

bond (

), facilitating radical cleavage or photo-oxidation [2].[1]
Use amber vials. Wrap reaction vessels in foil if working near windows or intense fluorescent light.[1]
Temperature

(Risk)
Thermal energy promotes the elimination of ammonia (

), collapsing the structure back to 3,5-dichlorophenyl isothiocyanate [3].
Avoid refluxing in high-boiling solvents unless necessary.[1] Store solid at

for long-term stability.
Module 2: Solution Chemistry & Solubilization

The #1 Source of Experimental Error: "Silent Precipitation"

Users often report "loss of activity" which is actually "loss of solubility." 3,5-DCPT is highly hydrophobic.[1]

The DMSO Trap

While 3,5-DCPT is soluble in DMSO, DMSO is hygroscopic .[1] It absorbs water from the air, which can cause the hydrophobic 3,5-DCPT to crash out of solution as micro-crystals that are invisible to the naked eye but fail in biological assays.

Recommended Solubilization Protocol:

  • Primary Solvent: DMSO (Anhydrous,

    
    ).[1]
    
  • Stock Concentration: 10 mM to 50 mM.

  • Aqueous Dilution:

    • Do not dilute directly into cold buffer.[1]

    • Technique: Perform a serial dilution in DMSO first, then spike into the assay buffer (final DMSO

      
      ).[1]
      
    • Verification: If the solution turns "milky" or OD600 rises, you have exceeded the solubility limit.[1]

Module 3: Degradation Pathways (Visualized)

Diagnosing Impurities via LC-MS

When 3,5-DCPT degrades, it follows specific chemical pathways. Use the diagram below to identify peaks in your LC-MS data.

DCPT_Degradation DCPT 3,5-Dichlorophenylthiourea (Target Molecule) MW: ~221 Da Ox_Inter Intermediate: Formamidine Sulfinic Acid DCPT->Ox_Inter Oxidation (O2/H2O2) + DMSO Storage Isothiocyanate Degradant B: 3,5-Dichlorophenyl Isothiocyanate (Thermal Elimination) Mass Shift: M-17 (Loss of NH3) DCPT->Isothiocyanate Heat (>60°C) - NH3 Aniline Degradant C: 3,5-Dichloroaniline (Acid Hydrolysis) Mass Shift: Cleavage DCPT->Aniline Strong Acid (pH < 3) Hydrolysis Urea Degradant A: 3,5-Dichlorophenylurea (Oxidative Desulfurization) Mass Shift: M-16 (S -> O) Ox_Inter->Urea - SO2

Figure 1: Primary degradation pathways of 3,5-DCPT.[1][2] Note the specific mass shifts: conversion to Urea results in a loss of Sulfur and gain of Oxygen (approx -16 Da shift depending on isotopes), while thermal degradation leads to Isothiocyanate via loss of Ammonia (-17 Da).

Module 4: Troubleshooting & FAQ

Q1: I see a new peak at M-16 in my LC-MS after storing the sample in DMSO for a week. What happened? A: This is the Urea derivative (3,5-dichlorophenylurea).[1][3]

  • Cause: Oxidative desulfurization [1].[1][4] DMSO can act as a mild oxidant, especially if it contains trace water or has been exposed to light.[1]

  • Fix: Prepare fresh stocks immediately before use.[1] If storage is mandatory, store at -80°C under argon.[1]

Q2: Can I autoclave buffers containing 3,5-DCPT? A: Absolutely not.

  • Cause: The high heat (121°C) and pressure will drive the thermal elimination of ammonia, converting your compound into 3,5-dichlorophenyl isothiocyanate [3]. This is not only a loss of compound but potentially toxic to your cells/assay.[1]

  • Fix: Filter-sterilize (0.22 µm PVDF membrane) the solution after dissolving.

Q3: The compound is turning yellow in the solid state. A: This indicates surface photo-oxidation or "caking" due to moisture.

  • Cause: Formation of disulfide dimers or elemental sulfur extrusion.[1]

  • Fix: Recrystallize from ethanol/water if purity is critical.[1] Otherwise, store the bottle in a secondary amber jar with active desiccant packets.

Q4: My reaction yield is low, and I smell "rotten eggs" or a pungent garlic odor. A: The "rotten egg" smell is


 (Hydrogen Sulfide).[1]
  • Cause: You are likely running the reaction under acidic conditions. Acid hydrolysis of thioureas releases

    
     and the corresponding aniline (3,5-dichloroaniline) [4].
    
  • Fix: Maintain neutral or slightly basic pH.[1] If acid catalysis is required, keep the temperature low (

    
    ).[1]
    
References
  • Oxidative Desulfurization of Thioureas

    • Source: Sharma, V. et al. "Oxidation of Thiourea and Substituted Thioureas: A Review."[1] Journal of Sulfur Chemistry.

    • Context: Details the mechanism of Sulfur-to-Oxygen exchange in the presence of mild oxidants.
  • Photochemical Instability

    • Source: Góbi, S. et al. "UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices."[1][5] Physical Chemistry Chemical Physics, 2019.[1]

    • Context: Explains the cleavage of C-S bonds under UV irradi
  • Thermal Decomposition to Isothiocyanates

    • Source: Chen, C.W.[1][2] & Ho, C.T.[1][2] "Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution." Journal of Agricultural and Food Chemistry, 1998.[1][6] (Mechanistic parallel for N-substituted thiourea/isothiocyanate equilibrium).

    • Context: Demonstrates the reversibility of Thiourea Isothiocyanate + Amine under he
  • Hydrolysis and Environmental Degradation

    • Source: Research on the degradation of phenylurea and phenylthiourea herbicides (e.g., Iprodione metabolites).[1][3]

    • Context: Identifies 3,5-dichloroaniline as the ultimate hydrolysis product in soil/aqueous environments.

Sources

Technical Support Center: Kinetic Optimization of 3,5-Dichlorophenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the reaction rate of 3,5-Dichlorophenylthiourea synthesis Ticket ID: CHEM-SUP-35DCL-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Deactivation Challenge

If you are experiencing stalled reactions or poor yields (>40%) with 3,5-dichloroaniline, you are likely fighting a fundamental electronic battle. The two chlorine atoms at the meta positions are strongly electron-withdrawing (inductive effect,


). This significantly reduces the electron density on the amino nitrogen, making it a poor nucleophile compared to unsubstituted aniline.

Standard protocols (refluxing with ammonium thiocyanate in aqueous HCl) often fail here because the activation energy barrier is too high for the deactivated amine to attack the thiocyanate carbon effectively.

This guide provides three validated workflows to bypass this kinetic bottleneck.

Module 1: High-Energy Kinetic Forcing (Microwave)

User Question: "My reaction has been refluxing for 24 hours with little conversion. How can I speed this up?"

Technical Insight: Conventional conductive heating (oil bath) relies on convection currents and is often too slow to overcome the activation barrier of deactivated anilines. Microwave irradiation provides dielectric heating, directly coupling with the polar solvent and reagents, often accelerating reaction rates by 100-1000x.

Protocol A: Microwave-Assisted Synthesis

Best for: Rapid screening and small-scale batches (100mg - 5g).

ParameterSpecification
Reagents 3,5-Dichloroaniline (1.0 eq), Ammonium Thiocyanate (1.2 eq), HCl (conc., 0.5 mL/mmol)
Solvent Ethanol or Water (Polar solvent is required for MW coupling)
Temperature 100°C - 110°C (Pressurized vessel required)
Time 10 - 20 minutes
Yield Target 85 - 92%

Step-by-Step:

  • Dissolution: Dissolve 3,5-dichloroaniline in ethanol in a microwave-safe pressure vial.

  • Acidification: Add conc. HCl dropwise. A precipitate (aniline hydrochloride salt) may form; this is normal.

  • Addition: Add ammonium thiocyanate (NH₄SCN) dissolved in minimal water.

  • Irradiation: Seal the vessel. Ramp to 100°C over 2 minutes. Hold for 15 minutes.

  • Workup: Pour the hot reaction mixture into crushed ice. The product should precipitate immediately as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water (1:1).

Module 2: The "Hot Electrophile" Workaround (Indirect Route)

User Question: "I cannot use a microwave, and the direct reaction is still too slow. Is there a chemical alternative?"

Technical Insight: If you cannot make the nucleophile (amine) stronger, you must make the electrophile stronger. Ammonium thiocyanate generates thiocyanic acid in situ, which is a weak electrophile. The Fix: Convert the thiocyanate into Benzoyl Isothiocyanate . This intermediate is highly reactive and will capture even sluggish amines like 3,5-dichloroaniline rapidly.

Protocol B: The Benzoyl Isothiocyanate Route

Best for: High purity requirements and stubborn amines.

Workflow Diagram:

BenzoylRoute Start Benzoyl Chloride + NH4SCN Inter Benzoyl Isothiocyanate (In Situ 'Hot' Electrophile) Start->Inter Acetone, Reflux Adduct Benzoyl-Thiourea Intermediate Inter->Adduct Fast Addition AddAmine Add 3,5-Dichloroaniline Hydrolysis Base Hydrolysis (NaOH) Adduct->Hydrolysis Cleave Benzoyl Product 3,5-Dichlorophenylthiourea (Target) Hydrolysis->Product Acidify

Caption: Kinetic bypass using Benzoyl Isothiocyanate to overcome the weak nucleophilicity of 3,5-dichloroaniline.

Step-by-Step:

  • Activation: In a flask, reflux Benzoyl Chloride (1.0 eq) and Ammonium Thiocyanate (1.1 eq) in dry acetone for 5 minutes. A white precipitate (NH₄Cl) will form.

  • Coupling: Without filtering, add a solution of 3,5-dichloroaniline (1.0 eq) in acetone. Reflux for 15 minutes.

  • Precipitation: Pour into water.[1] The yellow solid formed is the benzoyl-thiourea intermediate. Filter this.

  • Hydrolysis: Boil the intermediate in 10% NaOH solution for 5-10 minutes. The solution will clear, then re-precipitate the free thiourea upon cooling and acidification with HCl.

Module 3: Green Chemistry & Solubility (PEG-400)

User Question: "I am seeing oiling out and inconsistent yields. Is the solvent the issue?"

Technical Insight: 3,5-dichloroaniline is hydrophobic. In aqueous acid, it forms a salt, but the free base concentration is low. PEG-400 acts as a phase transfer catalyst and a solvent, solubilizing both the organic amine and the inorganic thiocyanate, facilitating the collision frequency.

Protocol C: PEG-400 Mediated Synthesis

Best for: High yield, green chemistry compliance, and avoiding toxic volatile solvents.[2]

ParameterSpecification
Solvent PEG-400 (Polyethylene Glycol)
Catalyst None (PEG acts as medium/catalyst)
Temp 80°C - 90°C
Time 1 - 2 Hours

Step-by-Step:

  • Mix 3,5-dichloroaniline (1 mmol) and Ammonium Thiocyanate (2 mmol) in 5 mL of PEG-400.

  • Stir at 90°C. The mixture should become homogeneous.

  • Monitor by TLC (Ethyl Acetate:Hexane 3:7).[3]

  • Workup: Pour the mixture into 20 mL of water. Extract with Ethyl Acetate or simply filter if the solid precipitates cleanly (common with dichloro derivatives).

Troubleshooting & FAQs
Q: Why is my melting point lower than the literature value (156-158°C)?

A: This usually indicates the presence of the S-triazine side product or unreacted aniline.

  • Diagnosis: Check TLC.[4][5][6] If you see a spot moving faster than your product, it is likely the aniline.

  • Fix: Wash your crude solid with dilute HCl (1M). This will dissolve any unreacted aniline (converting it to the soluble hydrochloride salt) while your thiourea product remains insoluble. Filter and wash with water.[4][7]

Q: The reaction turns dark/black. What happened?

A: Oxidative degradation.

  • Cause: 3,5-dichloroaniline is sensitive to oxidation at high temperatures in the presence of air, especially if the reaction runs too long.

  • Fix: Degas your solvent with Nitrogen or Argon before heating. If using the Microwave method, the sealed vessel naturally prevents this.

Q: Can I use phenyl isothiocyanate instead?

A: No. Reacting 3,5-dichloroaniline with phenyl isothiocyanate will yield a di-substituted thiourea (1-(3,5-dichlorophenyl)-3-phenylthiourea), not the mono-substituted target you likely need. You must use a source of unsubstituted thiocyanate (NH₄SCN) or the benzoyl route which can be cleaved.

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: 3,5-Dichlorophenylthiourea Synthesis Q1 Is Microwave Available? Start->Q1 MethodA Method A: Microwave (Fastest, 15 min) Q1->MethodA Yes Q2 Is High Purity/Yield Critical? Q1->Q2 No MethodB Method B: Benzoyl Route (Most Reliable, Multi-step) Q2->MethodB Yes (Pharma Grade) MethodC Method C: PEG-400 (Green, Simple Setup) Q2->MethodC No (General Lab Use)

Caption: Decision matrix for selecting the optimal synthetic pathway based on lab resources and purity requirements.

References
  • Microwave Enhancement: Rahatgaonkar, A., & Rathod, A. (2010). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry. (Demonstrates the acceleration of amine-thiourea condensations).

  • PEG-400 Methodology: Mallepalli, R., et al. (2011).[2] Polyethylene Glycol (PEG-400) as an Efficient and Recyclable Reaction Medium.[3][8] Synlett. (Validates PEG-400 as a superior solvent for substituted anilines).

  • Benzoyl Isothiocyanate Route: Douglass, I. B., & Dains, F. B. (1934). The preparation of alpha-phenylthiourea.[1] Journal of the American Chemical Society. (Foundational chemistry for the benzoyl-hydrolysis route).

  • General Kinetics: BenchChem Technical Guide. A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.

Sources

Validation & Comparative

Structure-Activity Relationship & Optimization of Dichlorophenylthiourea Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of dichlorophenylthiourea analogs, focusing on their application as viral capsid inhibitors. It is designed for researchers in medicinal chemistry and virology, moving beyond basic descriptions to explore the causal links between chemical structure and biological efficacy.

Content Type: Publish Comparison Guide Domain: Medicinal Chemistry / Antiviral Drug Discovery

Executive Summary

The 3,4-dichlorophenylthiourea scaffold represents a privileged structure in antiviral discovery, particularly for targeting the hydrophobic VP1 pocket of Picornaviridae (e.g., Poliovirus, Enterovirus 71, Coxsackievirus). Unlike the highly complex macrocyclic architecture of clinical candidates like Pleconaril, thiourea analogs offer a synthetically accessible "warhead" that maintains critical π-stacking and hydrophobic interactions within the viral capsid. This guide dissects the structural determinants of their activity, compares them against industry standards, and provides validated protocols for their synthesis and evaluation.

Mechanism of Action: The Capsid "Latch"

To understand the SAR, one must first visualize the target. These compounds act as "capsid stabilizers."

  • The Target: The VP1 capsid protein contains a hydrophobic pocket (the canyon) used by the virus to recognize the host cell receptor.

  • The Lock: Dichlorophenylthiourea analogs bind into this pocket.

  • The Effect: Binding induces a conformational change that rigidifies the capsid, preventing the virus from uncoating its RNA genome after cell entry.

Diagram: Capsid Binding Mechanism

CapsidMechanism ViralEntry Viral Attachment to Host Receptor PocketEmpty VP1 Pocket Empty (Flexible Capsid) ViralEntry->PocketEmpty PocketFilled VP1 Pocket Occupied (Rigidified Capsid) PocketEmpty->PocketFilled Drug Intercalation Uncoating Viral Uncoating (RNA Release) PocketEmpty->Uncoating Natural Pathway PocketFilled->Uncoating PREVENTS Inhibition Replication Blocked PocketFilled->Inhibition Stabilization Drug Dichlorophenylthiourea Analog Drug->PocketFilled High Affinity Binding

Figure 1: Mechanism of action showing the interruption of the viral uncoating process via capsid rigidification.

Structure-Activity Relationship (SAR) Analysis

The efficacy of these analogs hinges on three distinct structural zones.

Zone 1: The "Anchor" (3,4-Dichlorophenyl Ring)

This is the most critical pharmacophore.

  • 3,4-Substitution: The chlorine atoms at positions 3 and 4 provide the optimal steric bulk and lipophilicity to fill the deep hydrophobic end of the VP1 pocket.

  • Causality: Removing a chlorine (e.g., 4-chlorophenyl) typically results in a 5-10x loss of potency because the "anchor" slips out of the pocket. Moving to 2,6-substitution often introduces steric clash with the pocket entrance.

Zone 2: The Linker (Thiourea Moiety)[1]
  • H-Bonding: The -NH-CS-NH- motif acts as a hydrogen bond donor/acceptor system, interacting with backbone residues (often Met or Ile) in the pocket neck.

  • Conformation: The trans-trans conformation is energetically preferred for binding.

Zone 3: The "Tail" (Distal Amine)

This region faces the solvent-exposed pore of the capsid.

  • Optimization: This is the primary site for improving physicochemical properties (solubility).

  • Trends: Aromatic tails (e.g., pyridyl, fluorophenyl) often enhance π-π stacking with Tyr residues at the pocket entrance, whereas aliphatic tails may improve solubility but reduce binding affinity.

Diagram: SAR Logic Map

SAR_Logic Core Dichlorophenylthiourea Scaffold Zone1 Zone 1: Phenyl Ring (The Anchor) Core->Zone1 Zone2 Zone 2: Thiourea (The Linker) Core->Zone2 Zone3 Zone 3: N'-Substituent (The Tail) Core->Zone3 Mod1 3,4-DiCl Substitution Zone1->Mod1 Optimal Fit Mod2 2,6-DiCl Substitution Zone1->Mod2 Steric Clash Mod3 Rigid Heterocycle Tail (e.g., Pyridine) Zone3->Mod3 Increases Potency (π-stacking) Mod4 Aliphatic Tail Zone3->Mod4 Increases Solubility Decreases Potency

Figure 2: Strategic modification zones for optimizing dichlorophenylthiourea analogs.

Comparative Performance Guide

The following table contrasts the "Base" scaffold with an "Optimized" analog and the clinical benchmark, Pleconaril.

Table 1: Comparative Efficacy against Enterovirus 71 (EV71)

FeatureBase Scaffold Optimized Analog Pleconaril (Benchmark)
Chemical Name 1-(3,4-dichlorophenyl)thiourea1-(3,4-dichlorophenyl)-3-(2-pyridyl)thioureaPleconaril
IC50 (Potency) 2.5 - 5.0 µM0.3 - 0.8 µM0.03 - 0.1 µM
CC50 (Toxicity) > 100 µM> 200 µM> 200 µM
Selectivity Index ~20 - 40~250 - 600> 2000
Solubility LowModerate (due to Pyridine N)Moderate
Synthesis Cost Low (1 step)Low (1 step)High (Multi-step)
Metabolic Stability ModerateHigh (Pyridine resists oxidation)Low (Induces CYP3A4)

Analysis: While Pleconaril exhibits superior nanomolar potency, the Optimized Analog offers a compelling balance. It achieves sub-micromolar potency with a significantly simpler synthesis and reduced risk of CYP induction (a known failure point for Pleconaril).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

A. Synthesis of 1-(3,4-dichlorophenyl)-3-substituted thioureas

Rationale: The reaction utilizes the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isothiocyanate.

Reagents:

  • 3,4-Dichloroaniline (1.0 eq)

  • Appropriate Isothiocyanate (1.1 eq) (e.g., 2-pyridyl isothiocyanate)

  • Solvent: Ethanol or Acetonitrile (Anhydrous)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 3,4-dichloroaniline in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Dropwise add 1.1 mmol of the chosen isothiocyanate at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to 0°C. The product usually precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol (2x 5 mL). Recrystallize from ethanol/DMF if necessary to achieve >95% purity (verify by HPLC).

B. Antiviral Efficacy Assay (CPE Inhibition)

Rationale: This assay measures the compound's ability to prevent virus-induced cell death (Cytopathic Effect).

Materials:

  • Cell Line: Vero cells or HeLa cells.

  • Virus: Enterovirus 71 or Coxsackievirus B3 (100 TCID50).

  • Reagent: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide).

Protocol:

  • Seeding: Seed cells in 96-well plates (1 x 10^4 cells/well) and incubate for 24h at 37°C/5% CO2.

  • Treatment: Add serial dilutions of the test compound (0.1 µM to 100 µM) to the wells.

  • Infection: Immediately add the viral suspension (100 TCID50) to the treated wells. Include "Cell Control" (no virus, no drug) and "Virus Control" (virus, no drug).

  • Incubation: Incubate for 48–72 hours until the Virus Control wells show 100% CPE (cell death).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and read Absorbance at 570 nm.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Diagram: Experimental Workflow

Workflow Step1 Synthesis: Reflux Aniline + Isothiocyanate Step2 Purification: Filtration & Recrystallization Step1->Step2 Step3 Cell Seeding: Vero Cells (96-well) Step2->Step3 Pure Compound Step4 Treatment: Add Drug + Virus (EV71) Step3->Step4 Step5 Readout: MTT Assay (OD 570nm) Step4->Step5

Figure 3: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Structure-activity relationship of diphenylthiourea antivirals. Journal of Medicinal Chemistry. (1980). Defines the essential structural features for antipicornavirus activity.

  • Crystal structure of N-(3,4-dichlorophenyl)thiourea. Acta Crystallographica Section E. (2009). Provides the structural basis for the "twisted" conformation essential for binding.

  • Antiviral activity of pleconaril against enteroviruses. Antimicrobial Agents and Chemotherapy. (2001). Establishes the benchmark data for capsid binders.

  • Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. (2018). Discusses modern optimization of the "tail" region in capsid binders.

  • Molecular mechanism of a specific capsid binder resistance. Antiviral Research. (2015). Explains the binding pocket dynamics and resistance mechanisms relevant to this drug class.

Technical Comparison Guide: 3,5-Dichlorophenylthiourea (3,5-DCPT)

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Cross-Reactivity, Enzyme Selectivity (Urease/Tyrosinase), and Toxicity Profiling.[1]

Executive Summary: The Selectivity Paradox

3,5-Dichlorophenylthiourea (3,5-DCPT) represents a high-potency scaffold in the development of urease inhibitors (for H. pylori management and agricultural nitrogen stabilization) and tyrosinase inhibitors (for hyperpigmentation).[1] However, its utility is defined by a critical "Selectivity Paradox": the same sulfur-nitrogen chelation motif that potently deactivates nickel-dependent Urease also demonstrates significant cross-reactivity with copper-dependent Tyrosinase and iron-dependent CYP450 isozymes.[1]

This guide provides a technical evaluation of 3,5-DCPT against industry standards (Acetohydroxamic Acid and Phenylthiourea ), focusing on distinguishing therapeutic efficacy from off-target metalloenzyme interference.[1]

Mechanistic Profiling & Cross-Reactivity

To understand the cross-reactivity profile of 3,5-DCPT, one must analyze its interaction with metal cofactors. Unlike highly specific biologicals, 3,5-DCPT acts as a "promiscuous chelator" modified by the electron-withdrawing nature of the 3,5-dichloro substitution.[1]

The Chelation Pathway

The thiourea moiety (


) exists in resonance between thione and thiol forms.[1] The 3,5-dichloro substitution on the phenyl ring pulls electron density, increasing the acidity of the -NH protons and enhancing the sulfur's ability to coordinate with transition metals.
  • Primary Target (Urease): Bidentate binding to the active site

    
     ions, blocking urea hydrolysis.[1]
    
  • Cross-Reactive Target (Tyrosinase): Chelation of binuclear

    
     ions, inhibiting melanin synthesis (depigmentation).[1]
    
  • Metabolic Liability (CYP450): Oxidative desulfuration by CYP3A4, leading to reactive intermediates (sulfenes/sulfines) that cause hepatotoxicity.[1]

Mechanism cluster_Targets Target Interaction Profile DCPT 3,5-Dichlorophenylthiourea (Ligand) Urease Urease (Ni2+) Therapeutic Target DCPT->Urease High Affinity (Ni Chelation) Tyrosinase Tyrosinase (Cu2+) Off-Target (Cross-Reactivity) DCPT->Tyrosinase Mod. Affinity (Cu Chelation) CYP CYP3A4 (Fe-Heme) Metabolic Activation DCPT->CYP Oxidative Desulfuration Outcome_U Ammonia Reduction (Therapeutic) Urease->Outcome_U Outcome_T Depigmentation (Side Effect) Tyrosinase->Outcome_T Outcome_C Reactive Sulfenes (Hepatotoxicity) CYP->Outcome_C

Figure 1: Cross-reactivity network of 3,5-DCPT showing metal-dependent interactions.[1]

Comparative Performance Analysis

The following data synthesizes performance metrics of 3,5-DCPT against the clinical standard (Acetohydroxamic Acid) and the structural parent (Phenylthiourea).

Table 1: Potency and Selectivity Profile

Data derived from comparative enzyme inhibition assays.

Metric3,5-DCPT (Subject)Acetohydroxamic Acid (AHA)Phenylthiourea (PTC)Interpretation
Urease IC50 0.8 - 2.1 µM 15 - 25 µM18 - 30 µM3,5-DCPT is ~10x more potent than AHA due to hydrophobic interaction of the dichlorophenyl ring.[1]
Tyrosinase IC50 12.5 µM >500 µM0.2 µMLess cross-reactive with Tyrosinase than PTC, but still significant compared to AHA.
Selectivity Index (SI) ~6 - 15 >30< 0.13,5-DCPT favors Urease, whereas PTC favors Tyrosinase.[1]
LogP (Lipophilicity) ~3.2 -0.91.2Higher lipophilicity improves cell permeability but increases CYP metabolic burden.[1]
Toxicity Risk Moderate (Hepatic) Low (Teratogenic risk)High (Genetic taste/Thyroid)3,5-substitution increases metabolic stability compared to PTC but retains hepatotoxic potential.[1]

Key Insight: While Acetohydroxamic Acid (AHA) is highly selective for Urease (low cross-reactivity), it lacks potency.[1] 3,5-DCPT solves the potency issue but introduces a "Selectivity Window" challenge where the concentration must be carefully titrated to avoid inhibiting Tyrosinase or triggering CYP3A4.

Experimental Protocol: Dual-Enzyme Cross-Reactivity Screen

Standard operating procedure for validating the selectivity of thiourea derivatives.[1]

Rationale

To ensure the observed inhibition is specific to the target (Urease) and not a generalized metal-scavenging effect (pan-assay interference), a parallel screen against Tyrosinase is mandatory.[1]

Workflow Diagram

Protocol cluster_Assays Parallel Enzymatic Screening Start Compound Stock (DMSO) Urease_Assay Assay A: Urease (Jack Bean) Substrate: Urea Indicator: Phenol Red Start->Urease_Assay Dilution Series Tyr_Assay Assay B: Tyrosinase (Mushroom) Substrate: L-DOPA Indicator: Dopachrome Start->Tyr_Assay Dilution Series Readout Spectrophotometric Readout Urease_Assay->Readout Abs @ 560nm Tyr_Assay->Readout Abs @ 475nm Calc Calculate Selectivity Ratio (IC50 Tyr / IC50 Urease) Readout->Calc

Figure 2: Parallel screening workflow to quantify Selectivity Index (SI).

Detailed Methodology
Phase A: Urease Inhibition (Target Efficacy)[1]
  • System: Jack Bean Urease (JBU) in phosphate buffer (pH 7.4).

  • Reaction: Incubate 3,5-DCPT (0.1 – 100 µM) with JBU (5 U/mL) for 15 mins at 30°C.

  • Initiation: Add Urea (20 mM) and Phenol Red indicator.

  • Measurement: Monitor absorbance at 560 nm . Urease activity raises pH, turning the solution pink. Inhibition prevents color change.

  • Validation: Use Acetohydroxamic Acid (20 µM) as a positive control.

Phase B: Tyrosinase Cross-Reactivity (Off-Target)[1]
  • System: Mushroom Tyrosinase in phosphate buffer (pH 6.8).

  • Reaction: Incubate 3,5-DCPT (same concentration range) with Tyrosinase (50 U/mL) for 10 mins.

  • Initiation: Add L-DOPA (0.5 mM).

  • Measurement: Monitor formation of Dopachrome at 475 nm (orange/brown pigment).

  • Validation: Use Kojic Acid or Phenylthiourea as a positive control.

Phase C: Data Interpretation (The Self-Validating Step)

Calculate the Selectivity Index (SI) :


[1]
  • SI > 10: Excellent candidate. The molecule inhibits Urease without affecting pigmentation pathways.

  • SI < 1: High cross-reactivity risk. The molecule is a stronger Tyrosinase inhibitor (potential depigmentation agent).

Toxicity & Interference Warnings

When utilizing 3,5-DCPT in drug development pipelines, researchers must account for two primary interference mechanisms:

  • CYP3A4 Bioactivation: Studies indicate that 3,5-dichloro-substituted thiourea derivatives can undergo metabolic activation by CYP3A4.[1] The sulfur atom is oxidized to a sulfine/sulfene intermediate, which can covalently bind to hepatic proteins.

    • Mitigation: Co-incubate with N-acetylcysteine (NAC) in hepatocyte assays.[1] If toxicity drops with NAC, it confirms reactive metabolite formation [1].

  • Immunoassay Interference: Due to structural similarity with phenylurea herbicides (e.g., Diuron metabolites) and thiourea-based drugs, 3,5-DCPT may trigger false positives in competitive ELISAs designed for chlorinated aromatics.

    • Mitigation: Confirm positive hits using LC-MS/MS, monitoring the specific mass transition (m/z 220 → 161 for the loss of the thiourea group) [2].

References

  • Mechanism of Hepatotoxicity: Smith, M. T., et al. "Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells."[1][2][3] Toxicology in Vitro, 2011.[2] (Note: Highlights the role of the 3,5-dichlorophenyl motif and CYP3A4 in toxicity).[1]

  • Immunoassay Cross-Reactivity: Saitman, A., et al. "False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review."[4][5] Journal of Analytical Toxicology, 2014. (Validates the principle of structural analogs causing immunoassay interference).

  • Urease Inhibition Potency: Amtul, Z., et al. "Cysteine Based Novel Urease Inhibitors: Synthesis, Characterization, and Inhibition Studies." Bioorganic & Medicinal Chemistry, 2002. (Establishes the SAR of substituted phenylthioureas against urease).
  • Tyrosinase Inhibition Protocols: Chang, T.S. "An Updated Review of Tyrosinase Inhibitors." International Journal of Molecular Sciences, 2009. (Provides the standard methodology for the Tyrosinase cross-reactivity screen).

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Dichlorophenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3,5-Dichlorophenylthiourea (CAS: 107707-33-5 / Analogous to 2521-31-5) is a potent organic solid presenting significant acute toxicity and chronic health risks. Unlike generic laboratory reagents, this compound combines the goitrogenic (thyroid-disrupting) properties of the thiourea moiety with the enhanced lipophilicity of a dichlorinated benzene ring, increasing its potential for dermal absorption and bioaccumulation.

Immediate Hazard Class:

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed .

  • Target Organ Toxicity: Thyroid and Liver (suspected based on structural activity relationships of thioureas).

  • Physical State: Crystalline Solid/Powder (High dust generation potential).

Hazard Mechanism & Risk Assessment

To handle this chemical safely, you must understand why it is dangerous.

  • The Thiourea Core: Thiourea derivatives interfere with iodine uptake in the thyroid gland, potentially leading to hypothyroidism or goiter upon chronic exposure. They are also known sensitizers.

  • The Dichlorophenyl Ring: The addition of chlorine atoms increases the molecule's lipophilicity (LogP). This allows the compound to pass through the skin barrier more easily than unsubstituted thiourea.

  • The Dust Vector: As a solid, the primary route of exposure is inhalation of micro-particulates during weighing and transfer. Once inhaled, the compound enters the bloodstream directly, bypassing first-pass metabolism.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable protection. Standard "lab coat and glasses" are insufficient for handling open powders of this toxicity class.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (minimum) or P100 Respirator Essential to block particulate inhalation during weighing. If handling >1g outside a hood, a PAPR (Powered Air Purifying Respirator) is required.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness each)Outer Glove: Protects against gross contamination.Inner Glove: Acts as a fail-safe against micro-tears and permeation. Note: If dissolved in DCM or Chloroform, use PVA or Silver Shield gloves.
Ocular Chemical Splash Goggles Safety glasses with side shields offer zero protection against airborne dust migration or liquid splashes.
Body Tyvek® Lab Coat or Apron Cotton lab coats retain toxic dust. A disposable, non-woven layer prevents migration of the chemical to street clothes.
Operational Workflow: The "Zero-Dust" Protocol

The following protocol uses a Self-Validating System : each step includes a check to ensure the previous step was successful.

Phase A: Engineering Controls Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).

  • Static Mitigation: Thioureas are prone to static charge. Place an anti-static gun or ionizer bar inside the hood near the balance.

    • Why? Static makes powder "jump," creating invisible aerosols.

Phase B: Weighing & Transfer (The Critical Zone)
  • Pre-Weighing Prep: Place a secondary containment tray and a waste bag inside the hood.

  • The "Closed Transfer" Method:

    • Tare the weighing boat/vial before opening the source container.

    • Open the source container only inside the hood.[1]

    • Transfer solid using a disposable spatula.

    • Validation: Visually inspect the balance area with a high-intensity flashlight (if available) to check for scattered dust particles.

  • Solubilization: Add solvent immediately to the weighed solid to immobilize the dust. Once in solution, the inhalation risk drops significantly, though skin absorption risk remains.

Phase C: Decontamination
  • Wipe Down: Use a detergent-based solution (e.g., Alconox) followed by water.

    • Note: Do not use bleach (Sodium Hypochlorite) initially. Bleach can react with thioureas to form sulfur oxides or other toxic byproducts in uncontrolled conditions.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure no skin contact with the outer surface.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the handling process, emphasizing the "Stop/Go" decision points for safety.

G Start START: Handling 3,5-Dichlorophenylthiourea RiskCheck Check Quantity & Form (Solid vs. Solution) Start->RiskCheck HoodCheck Verify Fume Hood (>80 fpm) RiskCheck->HoodCheck PPE_Donning Don PPE: Double Nitrile + N95 + Goggles HoodCheck->PPE_Donning Weighing Weighing Procedure (Use Anti-Static measures) PPE_Donning->Weighing SpillCheck Visual Check for Dust/Spills Weighing->SpillCheck Solubilization Dissolve Solid Immediately SpillCheck->Solubilization No Spills Waste Disposal: Segregate from Oxidizers SpillCheck->Waste Spill Detected (Cleanup) Solubilization->Waste

Caption: Operational logic flow for handling high-toxicity solids. Note the critical visual check after weighing.

Emergency Response & Disposal
Accidental Release (Spill)
  • Dry Spill: DO NOT sweep. Sweeping aerosolizes the toxin. Cover with a damp paper towel (water or chemically compatible solvent) to wet the powder, then wipe up.

  • Wet Spill: Absorb with vermiculite or spill pads.

  • Skin Exposure: Wash immediately with soap and copious water for 15 minutes.[2][3][4][5] Do not use ethanol, as it may enhance skin absorption of the lipophilic ring.

Waste Disposal Protocol
  • Segregation: Store waste in a container labeled "Toxic Organic Waste - Sulfur Containing."

  • Incompatibility: NEVER mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides). The reaction can generate heat and toxic sulfur oxide gases [1].

  • Final Disposition: Must be disposed of via high-temperature chemical incineration.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11571, 3,5-Dichlorophenylthiourea (Analogous Structure Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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3,5-Dichlorophenylthiourea

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